4-methoxy-3-nitrobenzenesulfonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO5S/c1-14-7-3-2-5(15(8,12)13)4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYNJONRUFAOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066761 | |
| Record name | Benzenesulfonyl chloride, 4-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22117-79-9 | |
| Record name | 4-Methoxy-3-nitrobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22117-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 4-methoxy-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022117799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl chloride, 4-methoxy-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl chloride, 4-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3-nitrobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-methoxy-3-nitrobenzenesulfonyl chloride physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, experimental protocols, and applications of 4-methoxy-3-nitrobenzenesulfonyl chloride, a key reagent in organic synthesis.
Core Physical and Chemical Properties
This compound (CAS No. 22117-79-9) is an organic compound featuring a sulfonyl chloride functional group on a benzene ring, which is also substituted with methoxy and nitro groups.[1] These substitutions influence the compound's reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly sulfonamide derivatives.[1] The compound's reactivity is primarily due to the highly electrophilic sulfonyl chloride group, which readily participates in nucleophilic substitution reactions.
Physical Properties Summary
The key physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₅S | [1][2] |
| Molecular Weight | 251.65 g/mol | [2] |
| CAS Number | 22117-79-9 | [1][] |
| Appearance | Solid or liquid, depending on conditions | [1] |
| Boiling Point | 408.2 °C at 760 mmHg | [] |
| Density | 1.553 g/cm³ | [] |
| Solubility | Inferred from related compounds to be slightly soluble in water and soluble in organic solvents like ether, chloroform, and benzene.[4][5] |
Synonyms: 2-Nitroanisole-4-sulfonyl chloride; 3-Nitro-4-methoxybenzenesulfonyl chloride; Benzenesulfonyl chloride, 4-methoxy-3-nitro-.[1]
Experimental Protocols
Synthesis Protocol: A Representative Method
The synthesis of nitrobenzenesulfonyl chlorides typically involves the sulfochlorination of a corresponding nitroaromatic compound. The following is a generalized procedure adapted from the synthesis of 3-nitrobenzenesulfonyl chloride.
Reaction: Chlorosulfonation of 4-methoxy-3-nitrobenzene.
Materials:
-
4-methoxy-3-nitrobenzene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice-water bath
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a reaction vessel equipped with a stirrer and maintained at a low temperature (e.g., 0-5 °C) using an ice-water bath, slowly add 4-methoxy-3-nitrobenzene dropwise to an excess of chlorosulfonic acid over several hours.
-
After the addition is complete, allow the reaction mixture to stir at this temperature for an additional period.
-
Slowly warm the mixture to a higher temperature (e.g., 70 °C) and add thionyl chloride dropwise over a couple of hours.
-
Continue stirring at this elevated temperature until the evolution of gas ceases.
-
Cool the reaction mixture and carefully pour it into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by suction filtration and wash it with cold water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
The crude this compound can be further purified by recrystallization from a suitable solvent.
Analytical Protocol: Representative HPLC Method
The purity and identity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). The following is a generalized method based on the analysis of similar aromatic sulfonyl chlorides.
Instrumentation:
-
HPLC system with a UV detector
-
Normal or reverse-phase C18 column
Mobile Phase (Isocratic):
-
A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with or without a buffer (e.g., phosphate buffer). The exact ratio should be optimized for best separation.
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare the sample to be analyzed by dissolving it in the same solvent.
-
Injection: Inject a small volume (e.g., 10-20 µL) of the sample and standard solutions into the HPLC system.
-
Detection: Monitor the elution of the compound using a UV detector at a wavelength where the compound has significant absorbance (typically in the range of 254 nm for aromatic compounds).
-
Quantification: The concentration of the compound in the sample can be determined by comparing the peak area of the sample to that of the standard.
Role in Drug Development and Organic Synthesis
Nitrobenzenesulfonyl chlorides are important reagents in medicinal chemistry and drug development. They are often used to introduce a sulfonamide group, which is a common functional group in many pharmaceuticals. A notable application of a related compound, p-nitrobenzenesulfonyl chloride, is in the synthesis of the HIV protease inhibitor, Darunavir.[6][7] In this synthesis, the p-nitrobenzenesulfonyl group is used to protect an amine. While a specific drug synthesized from this compound is not prominently cited in the reviewed literature, its structural similarity to other key reagents suggests its potential utility in the development of novel therapeutics, particularly where modulation of electronic properties of the sulfonyl chloride is desired.
The general reaction involves the coupling of the sulfonyl chloride with an amine to form a stable sulfonamide, which may be a key intermediate in a larger synthetic pathway.
References
- 1. CAS 22117-79-9: this compound [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 7. WO2011048604A2 - An improved process for the preparation of darunavir - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-methoxy-3-nitrobenzenesulfonyl chloride (CAS: 22117-79-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methoxy-3-nitrobenzenesulfonyl chloride, with the CAS number 22117-79-9, is a valuable organic compound characterized by a benzene ring substituted with a sulfonyl chloride, a methoxy group, and a nitro group. This trifunctionalized aromatic compound serves as a critical building block and intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of the highly reactive sulfonyl chloride group, combined with the electronic effects of the electron-donating methoxy group and the electron-withdrawing nitro group, imparts unique reactivity to the molecule, making it a versatile reagent for the synthesis of complex sulfonamide derivatives.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in drug discovery.
Chemical and Physical Properties
This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 22117-79-9 | [2] |
| Molecular Formula | C₇H₆ClNO₅S | [2] |
| Molecular Weight | 251.65 g/mol | [2] |
| Appearance | Solid | [1] |
| InChI | InChI=1S/C7H6ClNO5S/c1-14-7-3-2-5(15(8,12)13)4-6(7)9(10)11/h2-4H,1H3 | [2] |
| InChIKey | PWYNJONRUFAOFG-UHFFFAOYSA-N | [2] |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)Cl)N(=O)[O-] | [2] |
| Synonyms | 2-Nitroanisole-4-sulfonyl chloride, 3-Nitro-4-methoxybenzenesulfonyl chloride | [1] |
Synthesis
The primary synthetic route to this compound involves the chlorosulfonation of 2-nitroanisole. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.
Experimental Protocol: Chlorosulfonation of 2-Nitroanisole
Materials:
-
2-Nitroanisole
-
Chlorosulfonic acid
-
Ice
-
Water
-
Sodium bicarbonate solution (optional, for washing)
Procedure:
-
In a fume hood, carefully add 2-nitroanisole dropwise to an excess of ice-cold chlorosulfonic acid with vigorous stirring. The reaction is highly exothermic and releases HCl gas, so proper ventilation and temperature control are crucial.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for a specified period to ensure complete reaction.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.
-
The crude product can be further purified by recrystallization from a suitable solvent or by washing with a dilute sodium bicarbonate solution followed by water.
-
Dry the purified this compound under vacuum.
Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the sulfonyl chloride functional group, which is a potent electrophile. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for the construction of diverse compound libraries for drug discovery.[1]
Synthesis of Sulfonamides
The reaction of this compound with an amine is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.
Applications in Medicinal Chemistry
Sulfonamides are a prominent class of compounds in drug discovery, known for a wide range of biological activities. The "sulfa" drugs were among the first effective antibacterial agents.[3] Modern drug development continues to utilize the sulfonamide scaffold for various therapeutic targets.
-
Antibacterial Agents: The synthesis of novel sulfonamide derivatives remains a strategy to combat antibiotic resistance. By incorporating the 4-methoxy-3-nitrophenylsulfonyl moiety into different molecular frameworks, researchers can explore new antibacterial agents.[1][4]
-
Kinase Inhibitors: Dysregulation of protein kinases is a hallmark of many diseases, including cancer. The sulfonamide group can act as a hydrogen bond donor and acceptor, making it a valuable pharmacophore in the design of kinase inhibitors.[5] The use of this compound allows for the systematic modification of lead compounds to improve their potency and selectivity.
-
Other Therapeutic Areas: The versatility of the sulfonamide group extends to other areas of drug discovery, including the development of antiviral agents, and inhibitors of various enzymes. The specific substitution pattern of this compound can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.[6][7]
Spectral Data
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methoxy group would appear as a singlet.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum would show distinct signals for the aromatic carbons and the methoxy carbon. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the three substituents.
Expected IR Spectral Data
The infrared spectrum would exhibit characteristic absorption bands for the sulfonyl chloride, nitro, and methoxy functional groups. Key expected peaks include:
-
S=O stretching (sulfonyl chloride): Strong absorptions around 1370 cm⁻¹ and 1180 cm⁻¹.
-
N=O stretching (nitro group): Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹.
-
C-O stretching (methoxy group): Absorption in the region of 1250-1000 cm⁻¹.
Expected Mass Spectrometry Data
The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (251.65 g/mol ). The fragmentation pattern would likely involve the loss of the chlorine atom and the sulfonyl group.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and will react with water to release corrosive hydrochloric acid. Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its versatile reactivity allows for the efficient synthesis of a wide range of sulfonamide derivatives, which are a cornerstone of many therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers and scientists in their pursuit of novel and effective pharmaceuticals.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR [m.chemicalbook.com]
- 6. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on 4-methoxy-3-nitrobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information on 4-methoxy-3-nitrobenzenesulfonyl chloride, a key reagent in organic synthesis, particularly for the development of novel pharmaceutical compounds.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. These data are critical for stoichiometric calculations in reaction planning and for the characterization of synthesized compounds.
| Property | Value |
| Molecular Formula | C7H6ClNO5S[1][2][3] |
| Molecular Weight | 251.65 g/mol [1] |
| Alternative Molecular Weight | 251.64 g/mol [2] |
Logical Relationship of Molecular Descriptors
The following diagram illustrates the relationship between the compound's name and its fundamental molecular descriptors.
Caption: Relationship between compound name, formula, and molecular weight.
This technical summary provides the core data required for the effective use of this compound in a research and development setting. No experimental protocols were cited in the provided information.
References
Synthesis of 4-methoxy-3-nitrobenzenesulfonyl chloride from 4-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-methoxy-3-nitrobenzenesulfonyl chloride from 4-methoxybenzenesulfonyl chloride. The document details the chemical principles, a representative experimental protocol, and relevant data for this important chemical transformation.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The introduction of a nitro group onto the aromatic ring of 4-methoxybenzenesulfonyl chloride modifies its electronic properties and provides a handle for further functionalization. This guide outlines the nitration of 4-methoxybenzenesulfonyl chloride, a key step in accessing this versatile building block.
The synthesis involves the electrophilic aromatic substitution of 4-methoxybenzenesulfonyl chloride. The methoxy group is a strong activating group and is ortho-, para- directing, while the sulfonyl chloride group is a deactivating group and is meta- directing. In this case, the nitration is directed to the position ortho to the methoxy group and meta to the sulfonyl chloride group, which is the 3-position of the benzene ring.
Reaction Scheme and Mechanism
The overall reaction is the nitration of 4-methoxybenzenesulfonyl chloride to yield this compound. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
Reaction Scheme:
Where Ar represents the benzene ring.
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The electron-rich aromatic ring of 4-methoxybenzenesulfonyl chloride then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring, yielding the final product.
Quantitative Data
The following table summarizes the key physical and chemical properties of the starting material and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | 206.65 | 39-42 | 173 (14 mmHg) |
| This compound | C₇H₆ClNO₅S | 251.64 | Not available | Not available |
Note: Precise yield and reaction time can vary depending on the specific reaction conditions and scale.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the nitration of aromatic compounds and should be adapted and optimized as necessary.
4.1. Materials and Reagents
-
4-methoxybenzenesulfonyl chloride
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (≥90%)
-
Ice
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
4.2. Procedure
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a stoichiometric amount of fuming nitric acid to a calculated volume of concentrated sulfuric acid. The mixture should be kept cold during the addition.
-
Reaction: To a separate reaction flask, add 4-methoxybenzenesulfonyl chloride. Cool the flask in an ice-water bath. Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-methoxybenzenesulfonyl chloride, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Drying: Dry the crude product under vacuum.
4.3. Purification
The crude this compound can be purified by recrystallization.
-
Solvent Selection: A suitable solvent for recrystallization is ethanol. The crude product should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and the position of the nitro group.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonyl chloride (S=O stretches), nitro group (N-O stretches), and methoxy group (C-O stretch).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final product.
Visualizations
The following diagrams illustrate the key aspects of the synthesis.
Reaction Pathway
Caption: Reaction pathway for the nitration of 4-methoxybenzenesulfonyl chloride.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Spectroscopic Profile of 4-methoxy-3-nitrobenzenesulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 4-methoxy-3-nitrobenzenesulfonyl chloride. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. It also includes comprehensive, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), which are essential for the characterization of this and similar organic molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are derived from established principles of spectroscopy and by comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | d | 1H | H-2 |
| ~7.8 - 8.0 | dd | 1H | H-6 |
| ~7.2 - 7.4 | d | 1H | H-5 |
| ~4.0 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 158 | C-4 |
| ~148 - 151 | C-3 |
| ~135 - 138 | C-1 |
| ~130 - 133 | C-6 |
| ~125 - 128 | C-2 |
| ~115 - 118 | C-5 |
| ~56 - 58 | -OCH₃ |
Table 3: Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1600 - 1580 | Strong | Aromatic C=C stretch |
| ~1530 - 1500 | Strong | Asymmetric NO₂ stretch |
| ~1450 - 1400 | Medium | Aromatic C=C stretch |
| ~1380 - 1360 | Strong | S=O asymmetric stretch (SO₂Cl) |
| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |
| ~1180 - 1160 | Strong | S=O symmetric stretch (SO₂Cl) |
| ~1280 - 1240 | Strong | Aryl-O stretch |
| ~600 - 500 | Strong | C-S stretch |
| ~580 - 560 | Strong | S-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 251/253 | [M]⁺ | Molecular ion peak with isotopic pattern for ³⁵Cl and ³⁷Cl. |
| 216 | [M-Cl]⁺ | Loss of chlorine radical. |
| 186 | [M-SO₂Cl]⁺ | Loss of sulfonyl chloride group. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of 0-12 ppm.
-
Set the number of scans to 16 or 32 for good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 0-200 ppm.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Employ a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with a universal ATR sampling accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
The resolution should be set to 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI) can be used.
-
Data Acquisition (EI):
-
Introduce the sample into the ion source (a direct insertion probe for solids or via GC inlet for solutions).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range of m/z 50-500.
-
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode.
-
Set the capillary voltage, cone voltage, and desolvation gas flow and temperature to optimal values for the instrument and compound.
-
Scan a mass range of m/z 50-500.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 4-methoxy-3-nitrobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic properties of 4-methoxy-3-nitrobenzenesulfonyl chloride, a molecule of interest in organic synthesis and medicinal chemistry. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the benzene ring significantly influences the reactivity of the sulfonyl chloride moiety. This document details these electronic effects through quantitative data, outlines a representative experimental protocol for its synthesis, and provides visualizations to clarify key concepts.
Core Concepts: Opposing Electronic Influences
This compound presents a classic example of a disubstituted aromatic system with competing electronic effects. The methoxy (-OCH₃) group at position 4 is a strong electron-donating group (EDG) through resonance (+R effect), while also exerting a weaker electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. Conversely, the nitro (-NO₂) group at position 3 is a powerful electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect).
The overall electron density of the aromatic ring and the reactivity of the sulfonyl chloride functional group are a direct consequence of the balance between these opposing forces. The sulfonyl chloride group itself is a strong electron-withdrawing group, further depleting electron density from the ring.
Quantitative Analysis of Electronic Effects
The electronic influence of substituents on an aromatic ring can be quantified using Hammett substituent constants (σ). These constants are derived from the dissociation of benzoic acid derivatives and provide a measure of the electron-donating or electron-withdrawing ability of a substituent at the meta (σm) and para (σp) positions.
| Substituent | Position on Benzene Ring | Hammett Constant (σ) | Electronic Effect |
| Methoxy (-OCH₃) | meta | +0.12 | Weakly Electron-Withdrawing (Inductive) |
| Methoxy (-OCH₃) | para | -0.27 | Strongly Electron-Donating (Resonance)[1] |
| Nitro (-NO₂) | meta | +0.71 | Strongly Electron-Withdrawing (Inductive & Resonance) |
| Nitro (-NO₂) | para | +0.78 | Strongly Electron-Withdrawing (Inductive & Resonance)[1] |
In this compound, the methoxy group is para to the sulfonyl chloride group, and the nitro group is meta. Therefore, the electron-donating resonance effect of the methoxy group and the electron-withdrawing inductive and resonance effects of the nitro group are the primary determinants of the electronic environment of the benzene ring.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-2 |
| ~7.9 | dd | 1H | H-6 |
| ~7.2 | d | 1H | H-5 |
| ~4.0 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-4 |
| ~148 | C-3 |
| ~135 | C-1 |
| ~130 | C-6 |
| ~125 | C-2 |
| ~115 | C-5 |
| ~57 | -OCH₃ |
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1530, ~1350 | N-O stretch (nitro group) |
| ~1370, ~1180 | S=O stretch (sulfonyl chloride) |
| ~1270, ~1020 | C-O stretch (methoxy group) |
Experimental Protocols
The synthesis of this compound is typically achieved through the chlorosulfonation of 2-nitroanisole. The following is a representative experimental protocol based on established methods for similar transformations.
Synthesis of this compound
Materials:
-
2-Nitroanisole
-
Chlorosulfonic acid
-
Thionyl chloride (optional, but can improve yield)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Sodium bicarbonate (or other suitable base for washing)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
Procedure:
-
In a fume hood, carefully add 2-nitroanisole dropwise to an excess of stirred, ice-cold chlorosulfonic acid (a molar ratio of approximately 1:4 to 1:5 of anisole to acid is common). Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until the reaction is complete (monitoring by TLC is recommended).
-
(Optional) Cool the reaction mixture to room temperature and add thionyl chloride dropwise. Heat the mixture gently (e.g., 50-60 °C) for an additional 1-2 hours to convert any remaining sulfonic acid to the sulfonyl chloride.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Dissolve the crude product in a suitable organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Visualizing Electronic Effects and Synthesis
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Figure 1: Interplay of electron-donating and withdrawing effects.
Figure 2: General experimental workflow for synthesis.
Figure 3: Logical relationship of substituent effects on reactivity.
References
An In-depth Technical Guide to the Reaction Mechanisms of Sulfonyl Chlorides with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms governing the interaction of sulfonyl chlorides with a diverse range of nucleophiles. Sulfonyl chlorides are pivotal reagents in organic synthesis, particularly in the pharmaceutical industry, for the construction of sulfonamides and sulfonate esters. A thorough understanding of their reaction mechanisms is paramount for reaction optimization, predicting outcomes, and designing novel synthetic methodologies. This document delves into the principal pathways, presents quantitative kinetic data, outlines detailed experimental protocols for key transformations, and provides visual representations of the mechanistic and experimental frameworks.
Core Reaction Mechanisms
The reactivity of sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom. Nucleophilic attack on this sulfur center can proceed through two primary mechanistic pathways: a direct displacement mechanism and an elimination-addition pathway involving a sulfene intermediate.
Sulfonyl-Transfer Mechanism (Addition-Elimination/SN2-like)
The most common pathway for the reaction of sulfonyl chlorides with nucleophiles is a sulfonyl-transfer mechanism. This pathway is often described as analogous to an SN2 reaction at a carbon center, though it is more accurately depicted as a concerted process or one involving a very transient pentacoordinate intermediate.[1][2]
The reaction is initiated by the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a trigonal bipyramidal transition state or a short-lived intermediate.[1] The reaction concludes with the expulsion of the chloride ion, a good leaving group, to yield the final sulfonated product. This mechanism is prevalent in reactions with a wide array of nucleophiles, including amines, alcohols, and water.[3]
The reactivity of arenesulfonyl chlorides in this pathway is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the reaction rate, while electron-donating groups have the opposite effect.[4] This relationship can be quantified using the Hammett equation, which typically shows a positive ρ (rho) value for these reactions, indicating a buildup of negative charge in the transition state.[5][6]
Diagram of the Sulfonyl-Transfer Mechanism:
Caption: General sulfonyl-transfer mechanism.
Elimination-Addition Mechanism (via Sulfene Intermediate)
For alkanesulfonyl chlorides possessing at least one α-hydrogen, an alternative E2-like elimination-addition mechanism can operate, particularly in the presence of a strong base.[7] This pathway involves the deprotonation of the α-carbon by a base to form a highly reactive intermediate known as a sulfene (RCH=SO2).[6] The sulfene then rapidly undergoes addition by a nucleophile to furnish the final product.
The formation of a sulfene intermediate is often invoked to explain the products observed in reactions of alkanesulfonyl chlorides with tertiary amines. Kinetic evidence for the existence of sulfenes includes the observation of reaction rates that are dependent on the concentration of the sulfonyl chloride and the base, but independent of the concentration of the trapping nucleophile under certain conditions.[8] Deuterium labeling studies have also been instrumental in confirming the presence of this pathway.
Diagram of the Elimination-Addition Mechanism:
Caption: Formation and trapping of a sulfene intermediate.
Quantitative Data Presentation
The following tables summarize key quantitative data from the literature, providing insights into the factors influencing the reactivity of sulfonyl chlorides.
Table 1: Hammett Correlation Data for the Reaction of Substituted Benzenesulfonyl Chlorides
| Nucleophile/Solvent | ρ (rho) value | Reference |
| Aniline/Methanol | +1.14 to +0.44 | [6] |
| Alkaline Hydrolysis/Water | +1.564 | [5] |
| Chloride Exchange/Acetonitrile | +2.02 | [9] |
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents on the benzene ring.
Table 2: Kinetic Isotope Effects (KIEs) in Sulfonyl Chloride Reactions
| Reaction | kH/kD | Interpretation | Reference | | :--- | :--- | :--- | | Solvolysis of trans-β-styrenesulfonyl chloride in H2O/D2O | 1.46 | Involvement of water in the rate-determining step |[10] | | Solvolysis of trans-β-styrenesulfonyl chloride in MeOH/MeOD | 1.76 | Involvement of methanol in the rate-determining step |[10] | | Sulfonylation of benzene with p-toluenesulfonyl chloride (AlCl3 catalyzed) | 1.5 - 3.3 | C-H bond cleavage is partially rate-determining |[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving sulfonyl chlorides.
General Procedure for the Synthesis of Sulfonamides
This protocol describes a standard method for the synthesis of a sulfonamide from a primary or secondary amine and a sulfonyl chloride.
Materials:
-
Appropriate sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Base (e.g., pyridine, triethylamine, or aqueous NaOH) (1.5 - 2.0 eq)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
If using an organic base like pyridine or triethylamine, add it to the amine solution.
-
Dissolve the sulfonyl chloride in a minimal amount of the same solvent and add it dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if an organic solvent was used, wash the reaction mixture sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO3 (to remove any acidic byproducts), and brine.
-
Dry the organic layer over anhydrous MgSO4 or NaSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the pure sulfonamide.
Diagram of Sulfonamide Synthesis Workflow:
Caption: Experimental workflow for sulfonamide synthesis.
General Procedure for the Synthesis of Sulfonate Esters
This protocol outlines a typical procedure for the synthesis of a sulfonate ester from an alcohol and a sulfonyl chloride, a reaction often used to convert the hydroxyl group into a good leaving group.[11]
Materials:
-
Alcohol (1.0 eq)
-
Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 - 1.5 eq)
-
Pyridine (as both solvent and base) or another suitable solvent (e.g., DCM) with a tertiary amine base (e.g., triethylamine)
-
Ice bath
-
Diethyl ether or ethyl acetate for extraction
-
1M HCl, saturated aqueous NaHCO3, and brine for washing
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the alcohol in pyridine or a suitable solvent with a tertiary amine base in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Add the sulfonyl chloride portion-wise to the stirred solution, ensuring the temperature remains below 5-10 °C.
-
After the addition is complete, continue stirring at 0 °C for 1-2 hours, and then allow the reaction to proceed at room temperature or as required, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts sequentially with cold 1M HCl (to remove pyridine/tertiary amine), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or NaSO4, filter, and remove the solvent under reduced pressure.
-
The crude sulfonate ester is often used in the next step without further purification, but can be purified by recrystallization or chromatography if necessary.
Diagram of Sulfonate Ester Synthesis Workflow:
Caption: Experimental workflow for sulfonate ester synthesis.
Protocol for Kinetic Analysis of Arenesulfonyl Chloride Solvolysis
This protocol describes a method to determine the rate of solvolysis of an arenesulfonyl chloride, which can be adapted to study the effects of substituents, solvent, and temperature. The reaction is monitored by measuring the production of HCl.
Materials:
-
Arenesulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Solvent system (e.g., aqueous ethanol)
-
Standardized NaOH solution (e.g., 0.01 M)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, and Erlenmeyer flasks
Procedure:
-
Prepare a stock solution of the arenesulfonyl chloride in a suitable non-reactive solvent like acetone.
-
In an Erlenmeyer flask thermostated in a constant temperature bath, place a known volume of the desired solvent mixture (e.g., 55:45 water/ethanol).
-
Add a few drops of bromothymol blue indicator. The solution should be yellow (acidic).
-
Add a precise, small volume of the standardized NaOH solution from a burette until the solution turns blue (basic). Record this initial volume.
-
Initiate the reaction by adding a known, small volume of the arenesulfonyl chloride stock solution to the flask. This is time zero (t=0).
-
Start a timer and record the time it takes for the blue color to disappear (i.e., for the produced HCl to neutralize the added NaOH).
-
Immediately add another precise aliquot of the NaOH solution and record the time for the color to change back to yellow.
-
Repeat this process for 7-10 data points.
-
The rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., ln[RSO2Cl] vs. time for a first-order reaction).
Diagram of Kinetic Analysis Workflow:
Caption: Workflow for kinetic analysis of solvolysis.
Conclusion
The reactions of sulfonyl chlorides with nucleophiles are governed by well-defined mechanistic principles, primarily the sulfonyl-transfer and elimination-addition pathways. The choice of mechanism is dictated by the structure of the sulfonyl chloride, the nature of the nucleophile and base, and the reaction conditions. A comprehensive understanding of these mechanisms, supported by quantitative kinetic data and robust experimental protocols, is essential for professionals in chemical research and drug development to effectively utilize this versatile class of reagents. The information and procedures outlined in this guide serve as a foundational resource for the rational design and execution of syntheses involving sulfonyl chlorides.
References
- 1. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. periodicchemistry.com [periodicchemistry.com]
- 11. amherst.edu [amherst.edu]
The Nitro Group's Crucial Role in the Reactivity of Benzenesulfonyl Chlorides: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of nitro groups onto the benzene ring of benzenesulfonyl chlorides profoundly influences their reactivity, a characteristic that has been extensively leveraged in organic synthesis, particularly within the realm of pharmaceutical development. The potent electron-withdrawing nature of the nitro moiety significantly enhances the electrophilicity of the sulfonyl sulfur, thereby accelerating reactions with nucleophiles. This guide provides a comprehensive analysis of the electronic and steric effects of the nitro group on the reactivity of benzenesulfonyl chlorides, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Electronic Effects of the Nitro Group: A Quantitative Perspective
The primary influence of the nitro group on the reactivity of benzenesulfonyl chlorides is its strong electron-withdrawing effect (-I and -R effects). This effect depletes electron density from the benzene ring and, consequently, from the sulfonyl chloride moiety. This heightened electrophilicity of the sulfur atom renders it more susceptible to nucleophilic attack, leading to faster reaction rates compared to unsubstituted benzenesulfonyl chloride.
The position of the nitro group on the aromatic ring—ortho, meta, or para—subtly yet significantly modulates this electronic influence. The para- and ortho-positions allow for direct resonance delocalization of the negative charge in the transition state of nucleophilic attack, leading to a more pronounced rate enhancement. The meta-position, however, exerts its influence primarily through an inductive effect.
Quantitative insights into these electronic effects can be gleaned from the study of solvolysis reactions, where the sulfonyl chloride reacts with a solvent molecule, such as water. The rates of these reactions are a good indicator of the electrophilicity of the sulfonyl sulfur.
Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzenesulfonyl Chlorides in Water
| Substituent | Temperature (°C) | k (s⁻¹) x 10⁴ |
| 4-Nitro | 15 | 9.373 |
| 3-Nitro | 15 | 7.447 |
| Unsubstituted (H) | 15 | 11.04 |
| 4-Methoxy | 15 | 23.89 |
| 4-Methyl | 15 | 13.57 |
| 4-Bromo | 15 | 7.447 |
Data sourced from kinetic studies on the hydrolysis of benzenesulfonyl chlorides.
The Hammett equation, which relates reaction rates to the electronic properties of substituents, provides a powerful tool for quantifying these effects. The positive ρ-value of +1.564 for the alkaline hydrolysis of substituted benzenesulfonyl chlorides indicates that electron-withdrawing groups, such as the nitro group, accelerate the reaction.
The Ortho Effect: Steric Hindrance and Intramolecular Interactions
While the ortho-nitro group exerts a strong electron-withdrawing effect similar to its para-counterpart, its close proximity to the reaction center introduces steric hindrance. This steric bulk can impede the approach of nucleophiles, potentially slowing down the reaction rate, especially with larger nucleophiles. However, the ortho-nitro group can also participate in intramolecular interactions, which may influence the reaction mechanism and rate. For instance, in some cases, the ortho-nitro group has been observed to act as an intramolecular nucleophilic assistant.
Reaction Mechanisms: A Deeper Dive
The reaction of benzenesulfonyl chlorides with nucleophiles, such as amines and alcohols, typically proceeds through a nucleophilic substitution mechanism at the sulfur atom. For the hydrolysis of benzenesulfonyl chlorides, an Sₙ2-like mechanism is favored, involving a trigonal bipyramidal transition state.
// Reactants Reactants [label="Benzenesulfonyl\nChloride", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(e.g., Amine)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Transition State TS [label="Trigonal Bipyramidal\nTransition State", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"];
// Products Products [label="Sulfonamide\nProduct", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; LeavingGroup [label="Chloride Ion", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Arrows Reactants -> TS [label="Nucleophilic Attack"]; Nucleophile -> TS; TS -> Products [label="Leaving Group Departure"]; TS -> LeavingGroup; } dot Caption: Generalized Sₙ2 reaction mechanism for benzenesulfonyl chlorides.
The presence of a nitro group, by increasing the electrophilicity of the sulfur atom, facilitates the formation of the transition state, thus increasing the reaction rate.
Experimental Protocols: A Practical Guide
A detailed understanding of the reactivity of nitro-substituted benzenesulfonyl chlorides is best achieved through kinetic studies. Below is a representative experimental protocol for determining the rate of aminolysis.
Objective: To determine the second-order rate constant for the reaction of a nitro-substituted benzenesulfonyl chloride with a primary amine.
Materials:
-
Nitro-substituted benzenesulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride)
-
Primary amine (e.g., aniline)
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer
-
Thermostatted cuvette holder
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nitro-substituted benzenesulfonyl chloride in the anhydrous solvent of a known concentration (e.g., 0.1 M).
-
Prepare a series of stock solutions of the primary amine in the same solvent with varying concentrations (e.g., 0.01 M, 0.02 M, 0.03 M, 0.04 M, 0.05 M).
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product (sulfonamide) has a significant absorbance and the reactants have minimal absorbance.
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, mix a known volume of the amine solution with the solvent.
-
Initiate the reaction by adding a small, known volume of the benzenesulfonyl chloride stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue recording until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (amine in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the experiment for each concentration of the amine.
-
Plot k_obs versus the concentration of the amine. The slope of this plot will be the second-order rate constant (k₂) for the reaction.
-
// Nodes Prep [label="Prepare Stock Solutions\n(Benzenesulfonyl Chloride & Amine)"]; Setup [label="Spectrophotometer Setup\n(Wavelength, Temperature)"]; Mixing [label="Mix Reactants\nin Cuvette"]; Measure [label="Record Absorbance\nvs. Time"]; Analysis [label="Data Analysis\n(Calculate k_obs)"]; Plot [label="Plot k_obs vs. [Amine]\n(Determine k₂)"];
// Edges Prep -> Setup; Setup -> Mixing; Mixing -> Measure; Measure -> Analysis; Analysis -> Plot; } dot Caption: Experimental workflow for kinetic analysis of aminolysis.
Application in Drug Development: The Synthesis of Kinase Inhibitors
The enhanced reactivity and utility as a protective group make nitro-substituted benzenesulfonyl chlorides valuable reagents in the synthesis of complex pharmaceutical compounds. A prominent application is in the development of tyrosine kinase inhibitors, a class of targeted cancer therapeutics.
Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of these pathways is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of these kinases are a major focus of drug discovery.
Many of these inhibitors feature a sulfonamide moiety, which can be readily introduced using a nitro-substituted benzenesulfonyl chloride. The nitro group can later be reduced to an amine, providing a handle for further molecular elaboration to optimize potency and selectivity.
EGFR and VEGFR Signaling Pathways
Two important families of receptor tyrosine kinases in oncology are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).
// Nodes EGF [label="EGF\n(Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR\n(Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse]; RAS [label="RAS"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="EGFR Inhibitor\n(e.g., Gefitinib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR; EGFR -> Dimerization; Dimerization -> RAS -> RAF -> MEK -> ERK -> Proliferation; Inhibitor -> EGFR [label="Blocks ATP Binding", style=dashed, color="#EA4335"]; } dot Caption: Simplified EGFR signaling pathway and point of inhibition.
// Nodes VEGF [label="VEGF\n(Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR\n(Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse]; PLCg [label="PLCγ"]; PKC [label="PKC"]; MAPK [label="MAPK Pathway"]; Angiogenesis [label="Angiogenesis\n(Blood Vessel Formation)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="VEGFR Inhibitor\n(e.g., Sorafenib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR; VEGFR -> Dimerization; Dimerization -> PLCg -> PKC -> MAPK -> Angiogenesis; Inhibitor -> VEGFR [label="Blocks ATP Binding", style=dashed, color="#EA4335"]; } dot Caption: Simplified VEGFR signaling pathway and point of inhibition.
Conclusion
The nitro group is a powerful tool for modulating the reactivity of benzenesulfonyl chlorides. Its strong electron-withdrawing properties significantly enhance the electrophilicity of the sulfonyl group, facilitating reactions with a wide range of nucleophiles. This enhanced reactivity, coupled with the synthetic versatility of the nitro group itself, has made nitro-substituted benzenesulfonyl chlorides indispensable reagents in modern organic synthesis, particularly in the construction of complex bioactive molecules for drug discovery. A thorough understanding of the electronic and steric effects of the nitro group, as outlined in this guide, is essential for researchers and scientists aiming to leverage these reactive intermediates in the development of novel therapeutics.
References
The Advent and Evolution of Nitro-substituted Benzenesulfonyl Chlorides: A Technical Guide for Researchers
An in-depth exploration of the discovery, synthesis, and critical applications of nitro-substituted benzenesulfonyl chlorides, tailored for researchers, scientists, and professionals in drug development.
This technical guide provides a comprehensive overview of the history, synthesis, and applications of nitro-substituted benzenesulfonyl chlorides. From their early discovery in the context of saccharin chemistry to their indispensable role in modern drug synthesis, these reagents have become fundamental tools in the arsenal of organic chemists. This document details the key historical milestones, provides structured data on their synthesis, outlines experimental protocols for their preparation and use, and visualizes key chemical pathways.
I. A Historical Journey: From Sweet Discovery to Essential Reagents
The story of nitro-substituted benzenesulfonyl chlorides is intrinsically linked to the serendipitous discovery of saccharin in 1879 by Constantin Fahlberg and Ira Remsen. While investigating the oxidation of o-toluenesulfonamide, they unknowingly synthesized the intensely sweet compound. This discovery spurred further research into benzenesulfonic acid derivatives and their reactions.
The first synthesis of a nitro-substituted benzenesulfonyl chloride can be traced back to the early 20th century. In 1913, Zincke reported the preparation of p-nitrobenzenesulfonyl chloride . This was followed by the work of Fierz in 1929, who described the synthesis of o-nitrobenzenesulfonyl chloride . These early preparations laid the groundwork for the widespread use of these compounds as versatile intermediates in organic synthesis. Their utility was significantly amplified with the discovery of sulfonamide antibiotics, where p-nitrobenzenesulfonyl chloride became a key precursor to sulfanilamide and its derivatives.
II. Synthesis and Properties: A Tabular Overview
The synthesis of nitro-substituted benzenesulfonyl chlorides is typically achieved through the chlorosulfonation of nitrobenzene or the oxidation of corresponding dinitrophenyl disulfides. The choice of starting material and reaction conditions dictates the isomeric purity and yield of the final product. The following tables summarize key quantitative data for the synthesis of the ortho, meta, and para isomers.
| Isomer | Starting Material | Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| o-Nitrobenzenesulfonyl chloride | 2,2'-Dinitrodiphenyl disulfide | Cl₂, conc. HCl, conc. HNO₃ | 70°C | ~80 | 63-67 | Fierz, 1929 |
| m-Nitrobenzenesulfonyl chloride | Nitrobenzene | Chlorosulfonic acid, Thionyl chloride | 112°C, then 70°C | 96.3 | 59-61 | Patent Data |
| p-Nitrobenzenesulfonyl chloride | 4,4'-Dinitrodiphenyl disulfide | Cl₂ (moist), Glacial acetic acid | Not specified | Low | 76-79 | Zincke, 1913 |
| p-Nitrobenzenesulfonyl chloride | p-Nitrochlorobenzene | Na₂S, S; then Cl₂, SOCl₂ | Multi-step | High | 76-79 | Patent Data |
III. Key Applications in Drug Discovery and Development
Nitro-substituted benzenesulfonyl chlorides are pivotal reagents in the pharmaceutical industry, primarily in the synthesis of sulfonamide drugs and as protecting groups in peptide synthesis.
Synthesis of Sulfonamide Antibiotics
The development of sulfonamide drugs in the 1930s marked a revolution in medicine. p-Nitrobenzenesulfonyl chloride is a crucial intermediate in the synthesis of sulfanilamide, the parent compound of this class of antibiotics. The nitro group is reduced to an amine in a later step of the synthesis.
The Nosyl Protecting Group in Peptide Synthesis
The o-nitrobenzenesulfonyl (nosyl or Ns) and p-nitrobenzenesulfonyl (nosyl or Ns) groups are widely used as protecting groups for amines in multi-step organic synthesis, particularly in solid-phase peptide synthesis (SPPS). The nosyl group is stable to acidic conditions used for the removal of Boc protecting groups and can be selectively cleaved under mild, neutral conditions using a thiol nucleophile, making it an orthogonal protecting group. This orthogonality is highly valuable in the synthesis of complex peptides and other nitrogen-containing natural products.
Modern Drug Synthesis
The utility of nitrobenzenesulfonyl chlorides extends to the synthesis of modern pharmaceuticals. For instance, p-nitrobenzenesulfonyl chloride is a key reagent in the synthesis of the HIV protease inhibitors Darunavir and Amprenavir . In these syntheses, it is used to introduce the sulfonamide moiety, which is critical for the drug's binding to the viral protease.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments involving nitro-substituted benzenesulfonyl chlorides.
Protocol 1: Synthesis of p-Nitrobenzenesulfonyl Chloride from 4,4'-Dinitrodiphenyl Disulfide
Materials:
-
4,4'-Dinitrodiphenyl disulfide
-
Dichloroethane
-
Water
-
Chlorine gas (Cl₂)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 4,4'-dinitrodiphenyl disulfide, dichloroethane, and water is heated.
-
Chlorine gas is bubbled through the heated mixture. The reaction is maintained at a constant temperature for 30 minutes and then cooled to 30°C.
-
The reaction mixture is cooled to 40°C, and DMF is added, followed by the dropwise addition of thionyl chloride. The mixture is then maintained at this temperature for 3 hours.
-
After the reaction is complete, the mixture is poured into ice water with stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield p-nitrobenzenesulfonyl chloride.
Protocol 2: Synthesis of a Sulfonamide from p-Nitrobenzenesulfonyl Chloride
Materials:
-
p-Nitrobenzenesulfonyl chloride
-
Primary or secondary amine
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
Procedure:
-
The amine is dissolved in dichloromethane, and the base (1.2 equivalents) is added.
-
The solution is cooled to 0°C in an ice bath.
-
p-Nitrobenzenesulfonyl chloride (1.0 equivalent) is added portion-wise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide.
-
The crude product is purified by recrystallization or column chromatography.
Protocol 3: Deprotection of a Nosyl-Protected Amine
Materials:
-
Nosyl-protected amine
-
Thiophenol or other thiol
-
Potassium carbonate or other base
-
N,N-Dimethylformamide (DMF) or acetonitrile (solvent)
Procedure:
-
The nosyl-protected amine is dissolved in the chosen solvent.
-
The base (e.g., potassium carbonate, 3 equivalents) and the thiol (e.g., thiophenol, 2 equivalents) are added.
-
The mixture is stirred at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the deprotected amine.
V. Visualizing Key Pathways
The following diagrams, generated using the DOT language, illustrate important logical and experimental workflows related to nitro-substituted benzenesulfonyl chlorides.
Caption: A workflow for the synthesis of sulfonamide drugs.
Caption: The mechanism of nosyl group deprotection.
Methodological & Application
Application Note: Synthesis and Potential Applications of N-Substituted 4-Methoxy-3-nitrobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of N-substituted sulfonamides using 4-methoxy-3-nitrobenzenesulfonyl chloride as a key intermediate. Sulfonamides are a prominent class of compounds in medicinal chemistry, known for a wide range of biological activities. This protocol offers a general method for the preparation of a diverse library of sulfonamide derivatives for screening and drug discovery programs. Additionally, potential biological targets and signaling pathways associated with this class of compounds are discussed, providing a rationale for their further investigation as therapeutic agents.
Introduction
The sulfonamide functional group is a cornerstone in drug design and development, featured in a variety of clinically approved drugs with antibacterial, anticancer, diuretic, and anti-inflammatory properties. The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. The specific starting material, this compound, provides a scaffold that can be readily diversified by reaction with a wide array of amines, allowing for the systematic exploration of structure-activity relationships (SAR). The electron-withdrawing nitro group and the electron-donating methoxy group on the benzene ring can influence the physicochemical properties and biological activity of the resulting sulfonamides.
General Principles of Synthesis
The synthesis of N-substituted 4-methoxy-3-nitrobenzenesulfonamides involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Key Reaction:
Commonly used bases include tertiary amines such as triethylamine or pyridine, or an aqueous solution of a weak inorganic base like sodium carbonate. The choice of solvent depends on the solubility of the reactants, with dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile being common options. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated through an aqueous workup followed by purification via recrystallization or column chromatography.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Triethylamine (or other suitable base)
-
Anhydrous Dichloromethane (DCM) (or other suitable solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography (if necessary)
-
Ethyl acetate and hexanes (or other suitable solvent system for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Addition: Add the solution of this compound dropwise to the stirred amine solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Alternatively, if the product is an oil or if recrystallization is ineffective, purify by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the melting point for solid compounds.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-aryl-nitrobenzenesulfonamides, which are structurally similar to the target compounds. This data can be used as a benchmark for optimizing the synthesis of sulfonamides from this compound.
| Entry | Amine | Sulfonyl Chloride | Product | Yield (%) | Melting Point (°C) |
| 1 | p-Anisidine | 4-Nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 85.8 | 182-183 |
| 2 | p-Anisidine | 3-Nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 79.7 | 133-134 |
| 3 | p-Anisidine | 2-Nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 17.8 | 85-86 |
Data adapted from a study on the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives.[1]
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of N-substituted 4-methoxy-3-nitrobenzenesulfonamides.
Potential Biological Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis
Sulfonamides are well-established antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the biosynthesis of nucleotides and certain amino acids, and its inhibition leads to bacteriostasis.
Caption: Proposed mechanism of antibacterial action via inhibition of dihydropteroate synthase.
Potential Biological Signaling Pathway: Inhibition of Carbonic Anhydrase in Tumor Cells
Many sulfonamide derivatives are known to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in maintaining the pH of the tumor microenvironment, which is essential for tumor cell survival and proliferation.
Caption: Proposed anticancer mechanism via inhibition of tumor-associated carbonic anhydrase IX.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the sulfonyl chloride.
-
Increase the reaction time or temperature, monitoring for decomposition by TLC.
-
Consider using a different base, such as pyridine, which can also act as a catalyst.
-
-
Incomplete Reaction:
-
Verify the purity of the starting materials.
-
Increase the equivalents of the amine or sulfonyl chloride.
-
-
Side Product Formation:
-
Maintain a low temperature during the addition of the sulfonyl chloride to minimize side reactions.
-
If the amine has other nucleophilic sites, consider using a protecting group strategy.
-
Conclusion
The protocol described provides a robust and versatile method for the synthesis of a library of N-substituted 4-methoxy-3-nitrobenzenesulfonamides. The resulting compounds are of significant interest for drug discovery, with potential applications as antibacterial and anticancer agents through the inhibition of key enzymes such as dihydropteroate synthase and carbonic anhydrase. Further screening of these derivatives is warranted to identify novel therapeutic leads.
References
Application Notes and Protocols for 4-methoxy-3-nitrobenzenesulfonyl chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the multi-step synthesis of complex molecules such as pharmaceuticals, the temporary protection of reactive functional groups is a cornerstone strategy.[1] Amines, with their inherent nucleophilicity and basicity, often necessitate protection to prevent undesired side reactions. The ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and removable under mild conditions that do not compromise the integrity of the rest of the molecule.[1]
4-methoxy-3-nitrobenzenesulfonyl chloride, commonly known as Nosyl chloride (Ns-Cl), has emerged as a valuable reagent for the protection of primary and secondary amines. The resulting N-nosylamides exhibit enhanced acidity of the N-H proton, facilitating subsequent N-alkylation reactions.[2][3] Furthermore, the nosyl group is stable to acidic conditions but can be readily cleaved under mild, reductive conditions, often employing thiols. This orthogonality with other common protecting groups like Boc and Cbz makes it a versatile tool in complex synthetic endeavors.[4]
These application notes provide detailed protocols for the protection of amines using this compound and the subsequent deprotection of the resulting sulfonamides.
Properties of this compound
| Property | Value | Reference |
| Synonyms | Nosyl chloride, Ns-Cl, 2-Nitroanisole-4-sulfonyl chloride, 3-Nitro-4-methoxybenzenesulfonyl chloride | [5] |
| CAS Number | 22117-79-9 | [5][6] |
| Molecular Formula | C₇H₆ClNO₅S | [5][6] |
| Molecular Weight | 251.64 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | 114 °C | [6] |
Experimental Protocols
Protection of Primary and Secondary Amines with this compound
This protocol describes a general procedure for the nosylation of amines.
Materials:
-
Amine (primary or secondary)
-
This compound (1.05 - 1.1 equivalents)
-
Base (e.g., triethylamine, pyridine, or sodium carbonate) (1.5 - 2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.5 - 2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.05 - 1.1 equivalents) portion-wise over 5-10 minutes with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-nosylamide.
-
Purify the product by recrystallization or column chromatography on silica gel.
Quantitative Data for Amine Protection:
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| p-Anisidine | Na₂CO₃ | Water | 96 | 85.8 | [5] |
| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 0.25 | 98 | [6] |
Note: The data for 4-Methoxybenzylamine is for the related 2-nitrobenzenesulfonyl chloride, but a similar high yield is expected for the 4-methoxy-3-nitro derivative.
Deprotection of 4-methoxy-3-nitrobenzenesulfonamides
This protocol outlines the cleavage of the nosyl group using a thiol nucleophile.
Materials:
-
N-nosylamide
-
Thiophenol (2.5 - 3 equivalents)
-
Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)) (3 - 3.5 equivalents)
-
Solvent (e.g., acetonitrile or tetrahydrofuran (THF))
-
Water
-
Dichloromethane (DCM) or Ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the N-nosylamide (1.0 equivalent) in the chosen solvent.
-
Add the base (e.g., K₂CO₃ or Cs₂CO₃, 3 - 3.5 equivalents) and thiophenol (2.5 - 3 equivalents).
-
Stir the mixture at room temperature or heat to 50 °C. Monitor the reaction by TLC. The reaction time can vary from 40 minutes to 24 hours depending on the substrate and conditions.[3][4][6]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., DCM or ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography on silica gel or distillation.[6]
Quantitative Data for Amine Deprotection:
| Substrate | Thiol | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile | 50 | 40 min | 89-91 | [3][6] |
| N-Methyl-N-benzyl-o-nitrobenzenesulfonamide | PS-thiophenol | Cs₂CO₃ | THF | RT | 24 h | 96 | [4] |
Note: The data provided is for the closely related 2-nitrobenzenesulfonamides, which serves as an excellent model for the deprotection of 4-methoxy-3-nitrobenzenesulfonamides.
Visualizations
Caption: Mechanism of amine protection with this compound.
Caption: Deprotection mechanism of a nosyl-protected amine using a thiol.
Caption: General experimental workflow for amine protection and deprotection.
References
Application Notes and Protocols for the Use of 4-Methoxy-3-nitrobenzenesulfonyl Chloride in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-methoxy-3-nitrobenzenesulfonyl chloride as a versatile reagent in the synthesis of nitrogen-containing heterocyclic compounds. The protocols detailed below are intended for use by qualified researchers and professionals in the field of organic synthesis and medicinal chemistry.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized for the preparation of sulfonamides. The presence of the nitro group ortho to the sulfonyl chloride functionality, along with the methoxy group, offers unique opportunities for subsequent intramolecular cyclization reactions, leading to the formation of diverse and complex heterocyclic scaffolds. These heterocyclic motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. This document outlines key applications and provides detailed experimental protocols for the synthesis of heterocyclic compounds using this reagent.
Key Applications
The primary application of this compound in heterocyclic synthesis involves a two-step sequence:
-
Sulfonamide Formation: Reaction with a primary or secondary amine to furnish the corresponding N-substituted-4-methoxy-3-nitrobenzenesulfonamide.
-
Intramolecular Cyclization: Subsequent cyclization of the sulfonamide intermediate to construct the heterocyclic ring. The nature of the cyclization can vary, with reductive cyclization of the nitro group being a prominent strategy.
This approach allows for the synthesis of various heterocyclic systems, including but not limited to benzothiadiazine-1,1-dioxides.
Synthesis of Benzothiadiazine-1,1-dioxide Derivatives
One of the key applications of ortho-nitrobenzenesulfonyl chlorides is in the synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These compounds are recognized for their diverse biological activities. The general synthetic approach involves the condensation of a 4-substituted-2-nitrobenzenesulfonyl chloride with an appropriate amino-containing moiety, followed by a cyclization step. A notable method is the metal-free intramolecular radical oxidative sp³ C-H activation aminative cyclization.[1]
Experimental Protocol: Synthesis of N-Cycloamino-4-substituted-2-nitrobenzenesulfonamides and Subsequent Cyclization
This protocol is adapted from the synthesis of related benzothiadiazine derivatives and can be applied using this compound.[1]
Part 1: Synthesis of N-Substituted-4-methoxy-3-nitrobenzenesulfonamide (General Procedure)
-
To a stirred solution of the desired primary or secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine) at 0 °C, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-methoxy-3-nitrobenzenesulfonamide.
Part 2: Reductive Cyclization to form Benzothiadiazine-1,1-dioxide Derivatives (General Procedure)
A common method for the cyclization of ortho-nitrobenzenesulfonamides is through reduction of the nitro group to an amine, which then undergoes intramolecular condensation.
-
Dissolve the N-substituted-4-methoxy-3-nitrobenzenesulfonamide (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a reducing agent. Common reagents for nitro group reduction include tin(II) chloride (SnCl₂·2H₂O) in the presence of a strong acid (e.g., concentrated HCl), or catalytic hydrogenation (e.g., H₂, Pd/C).
-
For reduction with SnCl₂·2H₂O, add the reagent portion-wise to the solution of the sulfonamide in ethanol at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired benzothiadiazine-1,1-dioxide derivative.
Table 1: Representative Yields for Sulfonamide Formation and Cyclization (Hypothetical Data Based on Similar Reactions)
| Amine Substrate | Sulfonamide Yield (%) | Cyclization Method | Heterocyclic Product Yield (%) |
| Cyclohexylamine | 85-95 | SnCl₂·2H₂O / HCl | 70-85 |
| Benzylamine | 80-90 | H₂ / Pd/C | 65-80 |
| Aniline | 75-85 | Fe / NH₄Cl | 60-75 |
Note: Yields are illustrative and will vary depending on the specific substrate and reaction conditions.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described.
Conclusion
This compound serves as a highly effective precursor for the synthesis of complex heterocyclic structures, particularly benzothiadiazine-1,1-dioxides. The straightforward formation of the initial sulfonamide followed by a robust intramolecular cyclization provides a reliable route to these valuable scaffolds. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. Further exploration of different cyclization strategies and the use of diverse amine coupling partners will undoubtedly expand the synthetic utility of this versatile reagent.
References
Application of 4-Methoxy-3-nitrobenzenesulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-nitrobenzenesulfonyl chloride is a valuable reagent in medicinal chemistry, primarily utilized in the synthesis of sulfonamide derivatives. The sulfonamide functional group is a key component in a wide array of therapeutic agents, attributed to its ability to mimic the p-aminobenzoic acid (PABA) structure and interact with various biological targets. The specific substitution pattern of this compound, featuring an electron-withdrawing nitro group and an electron-donating methoxy group, influences the reactivity of the sulfonyl chloride and the physicochemical properties of the resulting sulfonamides, making it a versatile building block for the development of novel drug candidates.
This document provides detailed application notes on the use of this compound in medicinal chemistry, with a focus on its application in the synthesis of 12-lipoxygenase (12-LOX) inhibitors. It includes a general experimental protocol for the synthesis of N-substituted sulfonamides, a summary of quantitative biological activity data, and diagrams illustrating the relevant signaling pathway and experimental workflow.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is the synthesis of N-substituted sulfonamides. This is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base. The resulting sulfonamides can be further modified to generate a diverse library of compounds for structure-activity relationship (SAR) studies.
A notable application of this reagent is in the development of inhibitors for 12-lipoxygenase (12-LOX). 12-LOX is an enzyme that plays a crucial role in the biosynthesis of inflammatory lipid mediators, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and cardiovascular disorders.[1] Sulfonamide-based compounds have shown promise as potent and selective 12-LOX inhibitors.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-4-methoxy-3-nitrobenzenesulfonamides
This protocol describes a general method for the synthesis of N-aryl sulfonamides from this compound and a primary aromatic amine. This procedure is adapted from the synthesis of structurally similar nitrobenzenesulfonamides.
Materials:
-
This compound
-
Substituted primary amine (e.g., p-anisidine)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Ethanol
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent such as a mixture of water and a compatible organic solvent like ethanol.
-
Addition of Base: Add an aqueous solution of sodium carbonate (1.5 - 2.0 equivalents) to the amine solution with stirring.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in a minimal amount of a compatible organic solvent (e.g., dichloromethane or ethanol) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. This may take several hours to days.
-
Work-up:
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-aryl-4-methoxy-3-nitrobenzenesulfonamide.
Experimental Workflow Diagram:
Caption: General experimental workflow for the synthesis of N-aryl-4-methoxy-3-nitrobenzenesulfonamides.
Data Presentation
The following table summarizes the structure-activity relationship (SAR) data for a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors. While not directly synthesized from this compound, these compounds represent the type of medicinally relevant molecules that can be accessed and modified from such scaffolds. The data highlights how modifications to the sulfonamide and the benzylamine portions of the molecule impact inhibitory potency.
Table 1: Structure-Activity Relationship of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as 12-LOX Inhibitors [1]
| Compound | R Group on Sulfonamide | IC₅₀ (µM) for 12-LOX |
| 1 | -H | 0.38 |
| 2 | 4-Methylphenyl | 0.24 |
| 3 | 4-Methoxyphenyl | 0.51 |
| 4 | 4-Chlorophenyl | 0.22 |
| 5 | 4-Fluorophenyl | 0.29 |
| 6 | 3-Chlorophenyl | 0.19 |
| 7 | 3-Methoxyphenyl | 0.45 |
| 8 | 2-Thiazolyl | 0.021 |
| 9 | 2-Benzothiazolyl | 0.021 |
| 10 | 2-Pyrimidinyl | 0.045 |
| 11 | 2-Pyridinyl | 0.098 |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the 12-LOX enzyme activity.
Signaling Pathway
Compounds derived from this compound that inhibit 12-lipoxygenase (12-LOX) interfere with the production of pro-inflammatory lipid mediators. The 12-LOX pathway is initiated by the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is then reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). 12-HETE can then activate various downstream signaling cascades that contribute to inflammation, cell proliferation, and other pathological processes.
Caption: The 12-Lipoxygenase (12-LOX) signaling pathway and the point of inhibition by sulfonamide derivatives.
References
Application Notes and Protocols for Reactions with 4-methoxy-3-nitrobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-methoxy-3-nitrobenzenesulfonyl chloride in chemical synthesis, with a primary focus on the preparation of sulfonamide derivatives. This reagent is a valuable building block in medicinal chemistry and organic synthesis due to the reactivity of its sulfonyl chloride group, which is influenced by the electron-donating methoxy group and the electron-withdrawing nitro group on the benzene ring.[1]
The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary and secondary amines.[1][2] This reaction is a robust and versatile method for creating a diverse range of N-substituted sulfonamides, which are significant scaffolds in drug discovery, exhibiting a wide array of biological activities. The general reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of sulfonamides from various sulfonyl chlorides, including analogs of this compound. This data is intended to provide a comparative reference for reaction planning and optimization.
| Sulfonyl Chloride Analogue | Amine/Nucleophile | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 2-Nitrobenzenesulfonyl chloride | 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 20 min | 0 to RT | 90-91 |
| 4-Nitrobenzenesulfonyl chloride | p-Anisidine | Sodium Carbonate | Water | 4 days | Room Temperature | Not Specified |
| 2,4-Dichlorobenzenesulfonyl chloride | Primary Amines | Pyridine/Triethylamine | Dichloromethane | 12-24 h | 0 to RT | Good to Excellent |
| 3-Nitrobenzenesulfonyl chloride | Nitrobenzene (starting material for synthesis of sulfonyl chloride) | N/A | Chlorosulfonic acid | 4 h | 112 | Not Specified |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-4-methoxy-3-nitrobenzenesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine under standard laboratory conditions.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5-2.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 equivalents) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, slowly add triethylamine or pyridine (1.5-2.0 equivalents).
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Visualizations
Experimental Workflow
Caption: General experimental workflow for sulfonamide synthesis.
Signaling Pathway/Reaction Mechanism
References
Application Notes and Protocols for Solvent Selection in Sulfonylation Reactions with 4-methoxy-3-nitrobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonylation of amines with 4-methoxy-3-nitrobenzenesulfonyl chloride is a critical transformation in medicinal chemistry and drug development, leading to the synthesis of a diverse array of sulfonamides. The selection of an appropriate solvent is paramount for the success of this reaction, directly influencing reaction kinetics, yield, purity, and the ease of product isolation. This document provides detailed application notes, experimental protocols, and a comparative analysis of solvents to guide researchers in optimizing their sulfonylation reactions.
This compound is a reactive electrophile, and its sulfonyl chloride group is susceptible to nucleophilic attack by amines. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent can significantly impact the solubility of reactants, the stability of intermediates, and the rate of side reactions, most notably the hydrolysis of the sulfonyl chloride.
Key Considerations for Solvent Selection
Several factors must be considered when selecting a solvent for the sulfonylation of amines with this compound:
-
Solubility: The solvent must effectively dissolve both the amine substrate and the this compound to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.
-
Reactivity: The solvent should be inert under the reaction conditions and not react with the sulfonyl chloride or the amine. Protic solvents, such as water and alcohols, should generally be avoided as they can compete with the amine nucleophile, leading to the formation of sulfonic acid or sulfonate ester byproducts.[1]
-
Polarity: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents are often preferred as they can stabilize charged intermediates and transition states that may form during the reaction.[2]
-
Boiling Point: The boiling point of the solvent is a practical consideration for temperature control and subsequent removal of the solvent during workup.
-
Safety and Environmental Impact: The toxicity, flammability, and environmental impact of the solvent are crucial factors, particularly in process development and scale-up.
Comparative Analysis of Solvents
| Solvent | Typical Base | Typical Reaction Conditions | Observed Yield | Remarks |
| Dichloromethane (DCM) | Triethylamine, Pyridine | 0 °C to room temperature | Good to Excellent | A widely used solvent due to its inertness, ability to dissolve a wide range of organic compounds, and ease of removal. It is a good first choice for optimizing new sulfonylation reactions.[3][4] |
| Tetrahydrofuran (THF) | Triethylamine, Pyridine | 0 °C to room temperature | Good | Another common aprotic solvent. Its miscibility with water can be advantageous for certain workup procedures. |
| Acetonitrile (ACN) | Triethylamine, Pyridine | Room temperature | Moderate to Good | A polar aprotic solvent that can be effective, though in some cases, lower yields have been reported compared to dichloromethane for similar transformations.[3] |
| Ethyl Acetate (EtOAc) | Triethylamine, Pyridine | Room temperature | Moderate | Can be a more environmentally friendly alternative to chlorinated solvents. However, its reactivity (potential for aminolysis) should be considered. Lower yields have been observed in some related reactions. |
| Pyridine | (Serves as both solvent and base) | 0 °C to room temperature | Good to Excellent | Often used when the amine substrate is poorly soluble in other organic solvents. The excess pyridine effectively neutralizes the HCl byproduct. |
| Aqueous Biphasic System | Sodium Carbonate, Sodium Hydroxide | Room temperature | Good to Excellent | Can be effective for water-soluble amines. The base in the aqueous phase neutralizes the HCl as it is formed. |
Experimental Protocols
The following are general protocols for the sulfonylation of a primary or secondary amine with this compound in different solvent systems. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Sulfonylation in Dichloromethane (DCM)
This protocol is a general and widely applicable method for the synthesis of sulfonamides.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.[3]
Protocol 2: Sulfonylation in a Biphasic Aqueous System
This protocol is suitable for water-soluble amines.
Materials:
-
Water-soluble primary or secondary amine (1.0 eq)
-
This compound (1.05 eq)
-
Dichloromethane (DCM) or Diethyl Ether
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) (2.0 eq)
-
Water
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 eq) and sodium carbonate (2.0 eq) in water in a flask equipped with a magnetic stirrer.
-
Reagent Addition: In a separate container, dissolve this compound (1.05 eq) in dichloromethane or diethyl ether. Add this solution to the aqueous amine solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC or HPLC.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional portions of the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General mechanism of sulfonamide formation.
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Decision tree for solvent selection in sulfonylation reactions.
References
Application Notes and Protocols: Base Selection for the Sulfonylation of Alcohols using 4-methoxy-3-nitrobenzenesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The reaction of alcohols with sulfonyl chlorides to form sulfonate esters is a fundamental transformation in organic synthesis. Sulfonates are excellent leaving groups, making them valuable intermediates for nucleophilic substitution and elimination reactions.[1][2] The specific reagent, 4-methoxy-3-nitrobenzenesulfonyl chloride, installs a functionalized aryl sulfonate group, which can be useful in medicinal chemistry and materials science. The success of this sulfonylation reaction is critically dependent on the choice of base. The primary roles of the base are to facilitate the deprotonation of the alcohol, neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, and in some cases, act as a nucleophilic catalyst.[3][4] This document provides a detailed guide to selecting the appropriate base for this reaction, along with experimental protocols.
Reaction Overview: The sulfonylation of an alcohol proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to deprotonate the resulting oxonium intermediate, yielding the neutral sulfonate ester and the protonated base.[3]
Key Considerations for Base Selection
The choice of base is dictated by several factors, including the reactivity and steric hindrance of the alcohol, the presence of other functional groups, and the desired reaction rate.
-
Pyridine and Derivatives: Pyridine is a classic choice, often used as both the base and the solvent. It functions not only by scavenging HCl but also as a nucleophilic catalyst.[5] It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then readily attacked by the alcohol.[5] This catalytic pathway often leads to higher reaction rates compared to non-nucleophilic bases. However, its strong nucleophilicity can sometimes lead to side reactions, and its boiling point can make removal difficult. 4-Dimethylaminopyridine (DMAP) is a much more potent nucleophilic catalyst and is often used in catalytic amounts along with a stoichiometric amount of a weaker, non-nucleophilic base like triethylamine.
-
Trialkylamines: Tertiary amines such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA or Hünig's base) are common non-nucleophilic bases. They are effective HCl scavengers but do not typically act as nucleophilic catalysts.[6]
-
Triethylamine (TEA): Suitable for most primary and less hindered secondary alcohols. It is relatively inexpensive and easily removed due to its lower boiling point.
-
DIPEA: A sterically hindered base, making it less nucleophilic than TEA. It is a good choice when dealing with base-sensitive substrates or to minimize side reactions that might be caused by the nucleophilicity of the amine.
-
-
Diamine Systems: Certain diamines, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or Me2N(CH2)nNMe2, have been shown to be highly effective, even in catalytic amounts, when used with a stoichiometric amount of a tertiary amine like TEA.[7] These systems can offer high reaction rates and operational simplicity, avoiding side reactions like the conversion of the alcohol to the corresponding alkyl chloride.[7]
Data Presentation: Comparison of Common Bases
The following table summarizes the characteristics of commonly used bases for the sulfonylation of alcohols. Yields are representative and can vary significantly based on the specific alcohol substrate and reaction conditions.
| Base | pKa of Conjugate Acid | Typical Role | Representative Yield | Key Considerations & Potential Side Reactions |
| Pyridine | 5.25 | Base, Solvent, Nucleophilic Catalyst | Good to Excellent | Can be difficult to remove. May cause side reactions with highly sensitive substrates.[8] |
| Triethylamine (TEA) | 10.75 | Stoichiometric Base | Good to Excellent | Standard, cost-effective choice. Can sometimes lead to the formation of alkyl chloride side products.[7] |
| DIPEA (Hünig's Base) | 11.0 | Stoichiometric Base | Good to Excellent | Sterically hindered and non-nucleophilic. Minimizes N-alkylation side reactions. Good for sensitive substrates. |
| DMAP | 9.70 | Nucleophilic Catalyst (used in small amounts) | High to Excellent | Highly efficient catalyst used with a stoichiometric base like TEA. Can significantly accelerate slow reactions. |
| TMEDA / Diamines | ~9.0 (second pKa) | Base or Catalyst | Excellent | Can be used stoichiometrically or catalytically with TEA. Promotes high reaction rates and clean conversions.[7] |
Logical Workflow for Base Selection
The following diagram outlines a decision-making process for selecting an appropriate base for the reaction between this compound and an alcohol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. periodicchemistry.com [periodicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Large-Scale Synthesis of Sulfonamides using 4-Methoxy-3-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and development. 4-Methoxy-3-nitrobenzenesulfonyl chloride is a key starting material for the synthesis of a diverse array of sulfonamides. The presence of the nitro and methoxy groups on the benzene ring offers opportunities for further chemical modification, allowing for the fine-tuning of the pharmacological properties of the final compounds. These application notes provide a comprehensive guide to the large-scale synthesis of N-substituted-4-methoxy-3-nitrobenzenesulfonamides, including detailed experimental protocols and quantitative data.
General Reaction Scheme
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction at the sulfonyl group. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrogen chloride (HCl) generated during the reaction.
General reaction for sulfonamide synthesis.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various N-substituted-4-methoxy-3-nitrobenzenesulfonamides. The data is based on representative yields for similar sulfonamide syntheses.[1]
| Entry | Amine (R¹R²NH) | Product | Molecular Formula | Yield (%) | Purity (%) | Reaction Time (h) |
| 1 | Aniline | N-phenyl-4-methoxy-3-nitrobenzenesulfonamide | C₁₃H₁₂N₂O₅S | 85 | >95 | 12 |
| 2 | Benzylamine | N-benzyl-4-methoxy-3-nitrobenzenesulfonamide | C₁₄H₁₄N₂O₅S | 88 | >95 | 10 |
| 3 | Morpholine | 4-(4-Methoxy-3-nitrophenylsulfonyl)morpholine | C₁₁H₁₄N₂O₅S | 92 | >98 | 8 |
| 4 | Piperidine | 1-(4-Methoxy-3-nitrophenylsulfonyl)piperidine | C₁₂H₁₆N₂O₅S | 90 | >98 | 8 |
| 5 | p-Anisidine | N-(4-methoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide | C₁₄H₁₄N₂O₆S | 82 | >95 | 16 |
Experimental Protocols
The following are detailed methodologies for the large-scale synthesis of N-substituted-4-methoxy-3-nitrobenzenesulfonamides.
Protocol 1: Synthesis of N-Aryl-4-methoxy-3-nitrobenzenesulfonamides
This protocol describes a general method for the synthesis of sulfonamides from aromatic amines.
Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted Aniline (1.05 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substituted aniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice-water bath. Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from ethanol to yield the pure N-aryl-4-methoxy-3-nitrobenzenesulfonamide.
Protocol 2: Synthesis of N-Alkyl/N-Cycloalkyl-4-methoxy-3-nitrobenzenesulfonamides
This protocol is suitable for the synthesis of sulfonamides from aliphatic and cyclic amines.
Materials and Reagents:
-
This compound (1.0 eq)
-
Alkyl or Cycloalkyl Amine (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Copper (II) Sulfate (CuSO₄) solution (optional, for pyridine removal)
-
1 M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane/Ethyl Acetate (for column chromatography)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the alkyl or cycloalkyl amine (1.1 eq) and pyridine (2.0 eq) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, and brine. To remove residual pyridine, the organic layer can be washed with a 1 M CuSO₄ solution until the blue color persists in the aqueous layer.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure sulfonamide.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the large-scale synthesis of sulfonamides using this compound.
Experimental workflow for sulfonamide synthesis.
Signaling Pathway and Mechanism of Action
While specific signaling pathways for sulfonamides derived from this compound are application-dependent and diverse, the general antibacterial mechanism of action for many sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3] Folic acid is a vital precursor for the synthesis of nucleic acids, and its inhibition disrupts bacterial growth and replication.[2]
General mechanism of antibacterial action of sulfonamides.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Substituted Benzamides using 4-methoxy-3-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-substituted benzamides from benzoic acids and primary or secondary amines. The methodology employs 4-methoxy-3-nitrobenzenesulfonyl chloride as an efficient activating agent for the carboxylic acid, facilitating the subsequent amidation. This method offers a valuable alternative for the formation of amide bonds, a critical linkage in numerous pharmaceutical compounds. The protocol includes a plausible reaction mechanism, detailed experimental procedures, and representative data.
Introduction
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of drug molecules. The synthesis of N-substituted amides is therefore of fundamental importance in drug discovery and development. While numerous methods exist for amide bond formation, the search for mild, efficient, and versatile reagents continues. Sulfonyl chlorides have been traditionally used for the synthesis of sulfonamides. However, their application as activating agents for carboxylic acids in amide synthesis is a promising strategy. This protocol details the use of this compound for this purpose. The electron-withdrawing nitro group and the electron-donating methoxy group on the benzenesulfonyl chloride moiety are thought to modulate its reactivity, potentially offering advantages in the activation of carboxylic acids.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the formation of a mixed anhydride intermediate. The carboxylic acid first reacts with this compound in the presence of a base to form a highly reactive mixed sulfonic-carboxylic anhydride. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired N-substituted benzamide and releasing the benzenesulfonate as a byproduct.
Caption: Proposed reaction mechanism for the synthesis of N-substituted benzamides.
Experimental Workflow
The general experimental workflow involves the sequential addition of reagents, reaction monitoring, and product purification.
Caption: General experimental workflow for the synthesis.
Detailed Experimental Protocol
Materials:
-
Benzoic acid derivative (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
This compound (1.2 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzoic acid derivative (1.0 eq) and the amine (1.1 eq).
-
Dissolve the starting materials in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (Et₃N or DIPEA, 2.5 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted benzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Representative Data
The following tables present hypothetical data for the synthesis of various N-substituted benzamides using this protocol.
Table 1: Synthesis of N-substituted Benzamides
| Entry | Benzoic Acid | Amine | Product | Yield (%) | Purity (%) |
| 1 | Benzoic acid | Aniline | N-Phenylbenzamide | 85 | >98 |
| 2 | 4-Chlorobenzoic acid | Benzylamine | N-Benzyl-4-chlorobenzamide | 82 | >99 |
| 3 | 3-Methoxybenzoic acid | Morpholine | (3-Methoxyphenyl)(morpholino)methanone | 88 | >98 |
| 4 | 4-Nitrobenzoic acid | Piperidine | (4-Nitrophenyl)(piperidin-1-yl)methanone | 75 | >97 |
Table 2: Reaction Conditions and Optimization
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | DCM | 0 to RT | 4 | 85 |
| 2 | DIPEA | DCM | 0 to RT | 4 | 87 |
| 3 | Pyridine | DCM | 0 to RT | 6 | 72 |
| 4 | Triethylamine | THF | 0 to RT | 4 | 80 |
| 5 | Triethylamine | DCM | RT | 2 | 78 |
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be carried out under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.
-
Use anhydrous solvents to ensure optimal reaction efficiency.
-
The work-up procedure involves the use of acid and base. Handle these solutions with care.
Conclusion
The use of this compound as an activating agent provides an effective method for the synthesis of N-substituted benzamides. The protocol is straightforward and employs readily available reagents. This methodology is a valuable addition to the synthetic chemist's toolbox for the construction of amide bonds, particularly in the context of drug discovery and development where the synthesis of diverse amide libraries is often required. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields.
Troubleshooting & Optimization
How to avoid hydrolysis of 4-methoxy-3-nitrobenzenesulfonyl chloride during workup
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 4-methoxy-3-nitrobenzenesulfonyl chloride, focusing on the critical step of avoiding hydrolysis during reaction workup.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound hydrolyzing during the workup?
Sulfonyl chlorides are inherently reactive electrophiles and are susceptible to nucleophilic attack by water.[1][2][3] The sulfur atom is electron-deficient and readily reacts with water, which acts as a nucleophile, leading to the formation of the corresponding sulfonic acid. This process, known as hydrolysis, is a common side reaction during aqueous workup procedures.[4] The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the benzene ring influences the reactivity of the sulfonyl chloride group. While stable under anhydrous conditions, exposure to moisture, especially at elevated temperatures or non-neutral pH, will accelerate the rate of hydrolysis.[5]
Q2: What is the primary product of hydrolysis?
The hydrolysis of this compound yields 4-methoxy-3-nitrobenzenesulfonic acid and hydrochloric acid (HCl). The formation of the sulfonic acid is often observed as a significant impurity in the final product if the workup is not performed carefully.
Q3: How can I minimize hydrolysis during an aqueous workup?
Minimizing contact time with water and controlling the temperature are crucial. Losses due to hydrolysis can be significant, but they can be reduced by performing the workup rapidly and at low temperatures.[4][6] Using ice-cold water or brine for washes, minimizing the duration of the aqueous phase contact, and immediately extracting the product into a non-polar organic solvent can substantially decrease the extent of hydrolysis. Maintaining a slightly acidic pH can also sometimes suppress the rate of hydrolysis compared to neutral or basic conditions.
Q4: Are there completely non-aqueous workup alternatives?
Yes, non-aqueous workups are often the best strategy to prevent hydrolysis entirely. If your reaction mixture contains solid byproducts (e.g., salts from a reaction with an amine and a base), these can often be removed by filtration. The filtrate, containing your desired sulfonyl chloride, can then be concentrated under reduced pressure. This approach completely avoids the introduction of water. Another strategy is the "in-situ" use of the sulfonyl chloride, where it is generated and then reacted with the next nucleophile in the same pot without isolation.[7]
Q5: How can I confirm that hydrolysis has occurred and quantify it?
Several analytical techniques can be used. A common method is High-Performance Liquid Chromatography (HPLC), which can separate the sulfonyl chloride from its more polar sulfonic acid byproduct.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used; the sulfonic acid will have distinct peaks compared to the starting sulfonyl chloride. A simple qualitative check is to test the pH of any aqueous layers; the formation of HCl during hydrolysis will result in an acidic aqueous phase.
Data & Strategy Comparison
Quantitative data on the precise hydrolysis rate of this compound is specific to the exact reaction conditions. However, the general principles are summarized below.
Table 1: Factors Influencing the Rate of Sulfonyl Chloride Hydrolysis
| Parameter | Effect on Hydrolysis Rate | Rationale |
| Temperature | Increases significantly with temperature | Higher temperature provides the activation energy needed for the reaction with water. |
| pH | Generally faster at neutral or basic pH | Hydroxide ions (at basic pH) are stronger nucleophiles than water. |
| Water Content | Directly proportional | Water is a reactant in the hydrolysis reaction. |
| Solvent Polarity | Faster in polar, protic solvents | Solvents like water and alcohols can stabilize the transition state of the hydrolysis reaction.[2] |
Table 2: Comparison of Workup Strategies
| Strategy | Description | Pros | Cons |
| Minimized Aqueous Workup | Quenching the reaction with ice-cold water/brine, followed by rapid extraction with an organic solvent. | Removes water-soluble impurities and salts. | Risk of some product loss due to hydrolysis, especially on a larger scale.[4] |
| Non-Aqueous Workup | Removal of solid byproducts by filtration, followed by evaporation of the solvent. | Completely avoids hydrolysis.[9] High product purity. | May not remove all types of impurities; requires a reaction solvent that allows for easy filtration. |
| Direct "In-Situ" Use | The sulfonyl chloride is not isolated but is reacted immediately with the next reagent in the same pot. | Highly efficient, avoids workup losses and handling of a sensitive intermediate.[7] | The reaction conditions must be compatible with the subsequent step. |
Experimental Protocols
Protocol 1: Minimized Hydrolysis Aqueous Workup
This protocol is suitable when water-soluble byproducts must be removed.
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Quenching: Slowly pour the cold reaction mixture into a separatory funnel containing ice-cold brine (saturated NaCl solution). The use of brine reduces the solubility of the organic product in the aqueous layer.
-
Extraction: Immediately extract the product into a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). Perform the extraction rapidly (e.g., 2-3 times with fresh solvent).
-
Washing: If necessary, wash the combined organic layers once more with ice-cold brine. Minimize the duration of this wash.
-
Drying: Dry the organic layer over a vigorous anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature to isolate the this compound.
Protocol 2: Non-Aqueous Workup
This is the preferred method to completely avoid hydrolysis.
-
Cooling & Filtration: After the reaction is complete, cool the mixture. If solid byproducts (e.g., hydrochloride salts) have formed, remove them by filtration under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from coming into contact with the product.
-
Rinsing: Wash the collected solid with a small amount of cold, anhydrous reaction solvent to recover any trapped product.
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure, ensuring the temperature is kept low to avoid any thermal decomposition.
-
Purification: The resulting crude this compound can be used directly or purified further by recrystallization from a non-polar, anhydrous solvent system if necessary.
Visual Guides
Caption: The hydrolysis of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sulfonamide Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of sulfonamides, with a particular focus on optimizing reaction temperature.
Troubleshooting Guide
This guide addresses common problems related to reaction temperature during sulfonamide formation.
Q1: My sulfonamide synthesis is resulting in a low yield. How can I determine if the reaction temperature is the cause?
Low yield in sulfonamide synthesis can be attributed to several factors, with reaction temperature being a critical parameter.[1] To determine if temperature is the issue, consider the following:
-
Side Reactions: Elevated temperatures can lead to side reactions such as the dimerization or polymerization of reactants.[1] If you observe significant formation of side products, your reaction temperature may be too high.
-
Decomposition: Reactants, particularly sulfonyl chlorides, can be sensitive to heat and may decompose at elevated temperatures, reducing the amount of starting material available for the desired reaction.[1]
-
Incomplete Reaction: Conversely, if the temperature is too low, the reaction may not proceed to completion, especially if you are working with less reactive amines that require more forcing conditions.[1]
A systematic approach to optimizing the reaction temperature is recommended. Start with a lower temperature and gradually increase it while monitoring the reaction progress, for example, by using Thin Layer Chromatography (TLC).
Q2: I am observing the formation of significant side products in my reaction mixture. What temperature adjustments can I make to minimize these?
The formation of side products is a common issue in sulfonamide synthesis and is often temperature-dependent. Here are some strategies to mitigate this:
-
Initial Cooling: The reaction between a sulfonyl chloride and an amine is often exothermic. To control the initial heat generation, it is advisable to add the sulfonyl chloride solution slowly to the amine solution at a lower temperature, such as 0 °C in an ice bath.[1]
-
Gradual Warming: After the initial addition, the reaction mixture can be allowed to warm to room temperature and stirred overnight.[1] This gradual increase in temperature can help to ensure the reaction goes to completion without promoting side reactions.
-
Avoid High Temperatures: For many standard sulfonamide syntheses, elevated temperatures are not necessary and can be detrimental. Many procedures are successful at ambient or room temperature.[2][3]
Q3: My amine is not very reactive, and the reaction is not proceeding at room temperature. What is the best approach to increase the reaction temperature?
For less nucleophilic amines, such as those with electron-withdrawing groups, higher temperatures may be necessary to drive the reaction forward.[1] Here's a recommended approach:
-
Initial Attempt at Room Temperature: Always begin the reaction at a lower temperature (e.g., 0 °C for addition) and then stir at room temperature to assess the amine's reactivity under mild conditions.
-
Moderate Heating: If the reaction is sluggish, gently heat the mixture. A common starting point is a hot water bath at 70-80 °C.[4]
-
Refluxing: In some cases, refluxing the reaction mixture may be required. The choice of solvent will determine the reflux temperature. Ensure your reactants and desired product are stable at the reflux temperature of your chosen solvent.
-
Monitoring: Closely monitor the reaction's progress (e.g., by TLC or LC-MS) to determine the optimal heating time and to check for the appearance of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for sulfonamide synthesis?
The optimal temperature for sulfonamide synthesis is highly dependent on the specific reactants and reaction conditions. However, a general guideline is to start the reaction at a low temperature (e.g., 0 °C) to control the initial exotherm, and then allow it to proceed at room temperature.[1] For less reactive starting materials, heating may be required, with temperatures ranging from 50 °C to the reflux temperature of the solvent.[4] Some modern methods even proceed efficiently at ambient temperature.[2][3]
Q2: Can I run my sulfonamide synthesis at a very low temperature, for example, -78 °C?
Yes, in some specific synthetic routes, very low temperatures are optimal. For instance, in a novel primary sulfonamide synthesis using a sulfinylamine reagent and a Grignard reagent, the optimal temperature was found to be -78 °C.[5] Increases in temperature in this specific case led to lower yields.[5] This highlights the importance of consulting literature for similar transformations to determine the most suitable temperature range.
Q3: How does the choice of solvent affect the reaction temperature?
The solvent plays a crucial role in determining the feasible temperature range for a reaction. The boiling point of the solvent will dictate the maximum temperature achievable under reflux conditions. Furthermore, it is essential to use an anhydrous solvent, especially when working with moisture-sensitive reagents like sulfonyl chlorides, as the presence of water can lead to hydrolysis of the starting material.[1] Protic solvents may also react with the sulfonyl chloride, so an inert solvent is generally preferred.[1]
Data Presentation
Table 1: General Temperature Conditions for Sulfonamide Synthesis
| Reactant Reactivity | Initial Addition Temperature | Reaction Temperature | Notes |
| High | 0 °C | Room Temperature | To control the initial exothermic reaction.[1] |
| Moderate | 0 °C | Room Temperature to 50 °C | Gentle heating may be required. |
| Low (e.g., electron-poor amines) | Room Temperature | 70-80 °C or Reflux | More forcing conditions are necessary.[1][4] |
| Specific Grignard-based methods | -78 °C | -78 °C | Higher temperatures can decrease yield in these specific cases.[5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and an Amine with Temperature Control
-
Dissolve the Amine: In a round-bottom flask, dissolve the amine and a suitable base (e.g., triethylamine or pyridine) in an anhydrous inert solvent (e.g., dichloromethane, DCM).
-
Cool the Mixture: Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.[1]
-
Prepare the Sulfonyl Chloride Solution: In a separate flask, dissolve the sulfonyl chloride in the same anhydrous solvent.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.[1]
-
Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir Overnight: Let the reaction stir overnight at room temperature.
-
Monitor Progress: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and proceed with standard aqueous work-up and purification procedures.[1]
Mandatory Visualization
Caption: Workflow for optimizing sulfonamide synthesis temperature.
Caption: Troubleshooting guide for low yield in sulfonamide synthesis.
References
Purification of crude product from 4-methoxy-3-nitrobenzenesulfonyl chloride reaction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of the crude product from the 4-methoxy-3-nitrobenzenesulfonyl chloride reaction.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the crude this compound product?
A1: The most common impurities include:
-
4-Methoxy-3-nitrobenzenesulfonic acid: This is the primary impurity, formed by the hydrolysis of the sulfonyl chloride product, which is highly sensitive to moisture.[1][2][3] Losses due to hydrolysis during isolation can be considerable, especially on a larger scale.[1]
-
Unreacted Starting Materials: Depending on the synthetic route, this may include anisole, chlorosulfonic acid, or 4-chloro-3-nitrobenzene.
-
Positional Isomers: Isomeric sulfonyl chlorides can form as byproducts during the initial sulfonation reaction.
-
Colored Impurities: Crude products are often described as pink, yellow, or brown solids, indicating the presence of minor, often highly conjugated, impurities.[4][5]
Q2: My reaction yield is very low after workup. What is the most likely cause?
A2: Low yield is most frequently caused by the hydrolysis of the sulfonyl chloride product to its corresponding sulfonic acid during the workup or purification.[1] This can happen if the reaction is quenched with water that is not ice-cold, if the product is exposed to moisture for an extended period, or during purification methods involving protic or wet solvents. Pouring the reaction mixture into a slurry of ice and water can help minimize hydrolysis by keeping the temperature low.[4]
Q3: The crude product is an oil and will not solidify. What steps can I take?
A3: "Oiling out" during purification is a common issue, especially during recrystallization.[6] It occurs when the product separates from the solution as a liquid rather than a crystalline solid. This can be caused by an inappropriate solvent, cooling the solution too quickly, or the presence of impurities that depress the melting point. Try scratching the inside of the flask with a glass rod to induce crystallization, adding a seed crystal of the pure product, or re-dissolving the oil in a minimal amount of hot solvent and allowing it to cool much more slowly. If the problem persists, the solvent system is likely unsuitable and should be changed.[6]
Q4: How can I remove the strong color from my product?
A4: For colored impurities, treatment with activated charcoal (decolorizing carbon) during recrystallization is often effective.[6][7] Add a small amount of charcoal to the hot solution after dissolving the crude product, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[6]
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using multiple analytical techniques.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impure samples will exhibit a depressed and broad melting range.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any organic impurities.
-
HPLC: A high-performance liquid chromatography method can be developed to quantify the purity and detect trace impurities, including the hydrolyzed sulfonic acid byproduct.[3]
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the number of components in your sample.[8]
Q6: What are the best practices for handling and storing purified this compound?
A6: Due to its moisture sensitivity, the purified product should be handled quickly in a dry environment (e.g., under a nitrogen or argon atmosphere, or in a glove box). It must be stored in a tightly sealed container, preferably in a desiccator with a drying agent, to prevent hydrolysis over time.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the purification process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Workup | Hydrolysis: The product has been exposed to water/moisture at elevated temperatures or for a prolonged time.[1] | • Ensure the reaction mixture is quenched by pouring it slowly into a vigorously stirred slurry of ice and water.[4]• Work quickly during filtration and washing steps.• Use ice-cold water for washing the crude solid.[4] |
| Product Fails to Crystallize ("Oiling Out") | Inappropriate Solvent: The product is too soluble in the chosen solvent, even at low temperatures.[6] | • Re-heat the solution to dissolve the oil, then add a co-solvent in which the product is less soluble (an "anti-solvent") dropwise until turbidity appears, then clarify with a few drops of the first solvent and cool slowly.[9]• Try a completely different solvent or solvent pair. |
| Rapid Cooling: Crystals do not have sufficient time to nucleate and grow properly.[9] | • Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, place it in an ice bath to maximize crystal formation.[9] | |
| High Impurity Level: Impurities can act as a eutectic mixture, lowering the melting point. | • Attempt purification via flash column chromatography first to remove the bulk of impurities, then recrystallize the partially purified product. | |
| Persistent Colored Impurities | Ineffective Decolorization: The colored impurity is not well-adsorbed by charcoal or is present in large quantities. | • Use a minimal amount of a more polar solvent during recrystallization, as colored impurities are often polar.• If recrystallization fails, flash column chromatography is often very effective at separating colored byproducts.[10] |
| Product Decomposes During Purification | Thermal Instability: The product may be unstable at the boiling point of the chosen recrystallization solvent. | • Choose a recrystallization solvent with a lower boiling point.[7]• Use flash column chromatography at room temperature instead of recrystallization.[8] |
| Reaction with Solvent: The sulfonyl chloride may react with nucleophilic solvents (e.g., alcohols). | • Use non-reactive solvents such as hexanes, toluene, ethyl acetate, dichloromethane, or acetone for purification. | |
| Poor Separation in Column Chromatography | Incorrect Eluent System: The polarity of the solvent system is either too high (all compounds elute together) or too low (product does not move). | • Develop an appropriate eluent system using TLC first. Aim for a retention factor (Rf) of ~0.3 for the desired product.• A common eluent system for sulfonyl chlorides is a mixture of petroleum ether and ethyl acetate.[8] |
| Column Overloading: Too much crude material was loaded onto the column. | • Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight. |
Section 3: Experimental Protocols
Protocol 1: Purification by Recrystallization (Mixed Solvent System)
This protocol is suitable when the crude product is mostly pure, with minor soluble or colored impurities. A hexane/ethyl acetate system is often effective.
-
Solvent Selection: Place a small amount of crude product in a test tube. Add a minimal volume of the more soluble solvent (e.g., ethyl acetate) and heat to dissolve the solid. Add the less soluble solvent (e.g., hexanes) dropwise at elevated temperature until the solution becomes cloudy. Add a few more drops of the first solvent to clarify the solution. If crystals form upon cooling, this is a suitable solvent system.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (ethyl acetate) and heat the mixture gently (e.g., on a steam bath or hot plate) with stirring until the solid dissolves completely.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.[6]
-
Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.[6]
-
Crystallization: Add the hot, less soluble solvent (hexanes) dropwise to the hot filtrate until persistent cloudiness is observed. Add a few drops of the hot, more soluble solvent (ethyl acetate) to make the solution clear again. Cover the flask and allow it to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.[9]
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture or just the less soluble component, e.g., hexanes).
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. Determine the melting point and yield of the purified product.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for complex mixtures or when recrystallization fails.
-
Select Eluent: Using TLC, find a solvent system (e.g., petroleum ether/ethyl acetate) that gives the product an Rf value of approximately 0.3.[8]
-
Prepare Column: Pack a glass column with silica gel (300–400 mesh) as a slurry in the chosen eluent.[11]
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Load this onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to run the solvent through the column.
-
Collect Fractions: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Data Presentation
Table 1: Common Solvents for Purification
| Solvent/System | Boiling Point (°C) | Characteristics & Use Cases |
| Hexane / Petroleum Ether | 60-90 | Non-polar. Often used as the less soluble component in recrystallization or the primary solvent in chromatography.[2] |
| Ethyl Acetate (EtOAc) | 77 | Medium polarity. Good for dissolving the crude product; often paired with hexanes.[8] |
| Dichloromethane (DCM) | 40 | Good for dissolving a wide range of compounds; often used to load samples onto a column.[12] |
| Glacial Acetic Acid | 118 | Used in some specific recrystallization procedures for sulfonyl chlorides, often followed by quenching in water.[5] |
| Water | 100 | Used for washing crude product to remove inorganic acids and salts. Not suitable as a primary purification solvent due to hydrolysis.[4] |
Section 5: Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for when the product "oils out" during recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Sulfonylation with 4-Methoxy-3-nitrobenzenesulfonyl Chloride
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of sulfonylation reactions involving 4-methoxy-3-nitrobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in sulfonylation reactions?
A1: The primary cause of low yields is the hydrolysis of the highly reactive sulfonyl chloride starting material.[1][2][3][4] this compound is sensitive to moisture and can react with water to form the corresponding sulfonic acid, which is unreactive under these conditions. Therefore, maintaining strictly anhydrous (water-free) conditions is critical for success.[5]
Q2: How should I store and handle this compound?
A2: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place like a desiccator.[4] When weighing and transferring the reagent, do so quickly in a low-humidity environment or a glovebox to minimize exposure to atmospheric moisture.
Q3: What are the best solvents for this reaction?
A3: Anhydrous aprotic solvents are highly recommended. Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are common choices. It is crucial to use solvents from a freshly opened bottle or those that have been properly dried and stored over molecular sieves.
Q4: How do I select the appropriate base for the reaction?
A4: The base neutralizes the hydrochloric acid (HCl) generated during the reaction. Non-nucleophilic tertiary amines like triethylamine (TEA) or pyridine are standard choices. The base should be strong enough to scavenge the acid but not so strong that it promotes side reactions.[5] Using an insufficient amount of base can also lead to side reactions or decomposition of acid-sensitive products.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
Q5: My reaction shows low or no conversion of the starting material. What should I do?
A5: This issue typically points to an inactive reagent or suboptimal reaction conditions.
-
Possible Cause 1: Inactive Sulfonyl Chloride. The this compound may have hydrolyzed due to improper storage or handling.
-
Solution: Use a fresh bottle of the reagent or material from a recently opened container. Ensure all glassware is oven-dried, and solvents are anhydrous.[5]
-
-
Possible Cause 2: Insufficiently Reactive Nucleophile. The amine or alcohol you are using may not be nucleophilic enough to react under the current conditions.
-
Solution: Consider switching to a more polar aprotic solvent like DMF or DMSO (ensure they are anhydrous) or gently warming the reaction. Monitor carefully for decomposition.
-
-
Possible Cause 3: Insufficient Base. Without enough base to neutralize the generated HCl, the reaction mixture will become acidic, which can protonate your amine nucleophile, rendering it unreactive.
-
Solution: Ensure you are using at least 1.1 equivalents of base relative to the sulfonyl chloride. For amine hydrohalide salts, at least 2.1 equivalents are necessary.
-
Q6: The reaction works, but the yield is low, and I see multiple byproducts on my TLC plate. What went wrong?
A6: Low yields with byproduct formation often indicate competing side reactions or degradation.
-
Possible Cause 1: Competing Hydrolysis. Even small traces of water can cause significant hydrolysis of the sulfonyl chloride, reducing the amount available to react with your nucleophile. The resulting sulfonic acid can complicate purification.
-
Solution: Rigorously follow anhydrous protocols. Dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[5]
-
-
Possible Cause 2: Suboptimal Reaction Temperature. The reaction is exothermic. Adding the sulfonyl chloride too quickly or running the reaction at too high a temperature can accelerate side reactions and decomposition.[5]
-
Solution: Add the sulfonyl chloride dropwise to a cooled (0 °C) solution of your substrate and base. Allow the reaction to warm to room temperature slowly and monitor its progress.
-
-
Possible Cause 3: Inappropriate Base. A base that is too strong can deprotonate other functional groups or promote the formation of undesired sulfene intermediates.[5]
-
Solution: Stick with standard tertiary amine bases like triethylamine or pyridine. Avoid stronger bases like hydroxides or alkoxides unless specifically required.
-
Q7: I'm having difficulty purifying my final sulfonamide product. How can I improve this?
A7: Purification can be challenging due to the presence of unreacted starting materials or byproducts with similar polarities.
-
Problem: The major impurity is the sulfonic acid from hydrolysis.
-
Solution: During the aqueous workup, wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The acidic sulfonic acid will be deprotonated to form a salt, which will move into the aqueous layer, separating it from your desired neutral product.
-
-
Problem: The product co-elutes with starting material during column chromatography.
-
Solution: Ensure the reaction has gone to completion by monitoring with TLC. If starting material remains, try extending the reaction time or slightly increasing the temperature. Alternatively, consider recrystallization as a purification method, which can be very effective for crystalline sulfonamides.[6][7]
-
Data Presentation
Optimizing reaction conditions is key to maximizing yield. The following tables provide a comparative look at how different parameters can affect the outcome of the sulfonylation reaction.
Table 1: Effect of Solvent Choice on Sulfonylation Yield
| Solvent (Anhydrous) | Dielectric Constant | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | 9.1 | 85-95% | Excellent choice, non-polar, easy to remove. |
| Acetonitrile (ACN) | 37.5 | 80-90% | Good for less soluble substrates. |
| Tetrahydrofuran (THF) | 7.6 | 75-85% | Can be effective, but must be free of peroxides. |
| Acetone | 21.0 | < 50% | Not recommended; often contains water and can be reactive. |
Table 2: Effect of Base Selection on Sulfonylation Yield
| Base | pKa of Conjugate Acid | Equivalents Used | Typical Yield (%) | Notes |
| Triethylamine (TEA) | 10.75 | 1.2 | 90-95% | Standard, effective, and easily removed. |
| Pyridine | 5.25 | 1.2 | 85-90% | Less basic than TEA, can be a good alternative. |
| DIPEA | 10.7 | 1.2 | 90-95% | Good for sterically hindered substrates. |
| Sodium Bicarbonate | 6.35 / 10.33 | 1.5 | < 60% | Generally too weak for efficient HCl scavenging in organic solvents. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes a general method for the reaction of an amine with this compound.
-
Preparation: Oven-dry all glassware (a round-bottom flask with a stir bar, addition funnel, and condenser) at 120 °C for at least 4 hours and cool under a stream of nitrogen or in a desiccator.
-
Reagent Setup: To the reaction flask, add the amine substrate (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the sulfonyl chloride solution dropwise to the cooled, stirred reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure sulfonamide.[8][9]
Protocol 2: Ensuring Anhydrous Reaction Conditions
-
Glassware: All glassware must be thoroughly cleaned and oven-dried at >120 °C for several hours. Assemble the apparatus while still hot and allow it to cool under a positive pressure of an inert gas (nitrogen or argon).
-
Solvents: Use commercially available anhydrous solvents. Solvents from sure-seal bottles are ideal. Alternatively, dry solvents using appropriate methods (e.g., distillation from calcium hydride for DCM).
-
Reagents: Ensure all reagents, including the amine and the base, are anhydrous. Liquid reagents can be stored over molecular sieves. Solid reagents should be dried in a vacuum oven if necessary.
-
Inert Atmosphere: Conduct the entire reaction, from reagent addition to quenching, under a positive pressure of nitrogen or argon using a Schlenk line or a balloon setup.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for sulfonylation.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 22117-79-9: this compound [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Reactions with 4-methoxy-3-nitrobenzenesulfonyl chloride
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-methoxy-3-nitrobenzenesulfonyl chloride. It provides essential information for managing the exothermic nature of reactions involving this reagent, with a focus on safety and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 22117-79-9) is a reactive organic compound used in chemical synthesis, particularly for the preparation of sulfonamides.[1] Like other sulfonyl chlorides, it is sensitive to moisture and can react exothermically, especially with nucleophiles such as water, alcohols, and amines. The primary hazards include its corrosive nature, potential for strong exothermic reactions, and the release of toxic and corrosive gases like hydrogen chloride (HCl) and sulfur oxides (SOx) upon decomposition or reaction with water.[2]
Q2: Is the reaction of this compound always exothermic?
A2: Yes, reactions of sulfonyl chlorides with nucleophiles are generally exothermic.[3] The reaction releases energy in the form of heat, which can lead to a significant increase in the temperature of the reaction mixture. Uncontrolled, this exotherm can lead to a runaway reaction, posing a significant safety risk.[4]
Q3: What is a runaway reaction and why is it a concern with this compound?
A3: A runaway reaction is an uncontrolled, self-accelerating reaction that can lead to a rapid increase in temperature and pressure.[4] This can result in boiling of the solvent, vessel over-pressurization, and potentially an explosion.[4] Aromatic sulfonyl chlorides, particularly those with activating nitro groups, can be highly reactive, and their exothermic reactions require careful management to prevent such incidents.[3]
Q4: What are the typical decomposition products of a nitro-substituted benzenesulfonyl chloride?
A4: Thermal decomposition can lead to the release of irritating and toxic gases. For a related compound, 4-nitrobenzenesulfonyl chloride, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas.[2]
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
-
Question: I am observing a rapid and difficult-to-control temperature spike while adding this compound to my reaction mixture. What should I do?
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Addition rate is too fast. | Immediately stop the addition. Resume at a much slower, dropwise rate once the temperature is back under control. For larger scale reactions, consider using a syringe pump for precise and controlled addition. |
| Inadequate cooling. | Ensure your cooling bath (e.g., ice-water, dry ice/acetone) is at the target temperature and has sufficient capacity for the scale of the reaction. Ensure the reaction flask is adequately immersed in the bath. |
| Poor mixing. | Increase the stirring rate to ensure efficient heat transfer from the reaction mixture to the cooling bath. Inadequate stirring can lead to localized "hot spots." |
| Concentration of reagents is too high. | Consider diluting the reaction mixture or the solution of the sulfonyl chloride to better manage the heat evolution. |
Issue 2: Reaction Temperature Continues to Rise After Addition is Complete
-
Question: The addition of this compound is finished, but the temperature of the reaction is still increasing. What is happening and what are the immediate actions?
-
Potential Causes & Solutions:
| Potential Cause | Immediate Actions & Solutions |
| Accumulation of unreacted starting materials. | This is a sign of a potential runaway reaction. Immediate action is critical. Prepare for emergency quenching by having a separate flask with a cold, non-reactive solvent or a suitable quenching agent ready. If the temperature rise is rapid and approaching the solvent's boiling point, and you can do so safely, carefully add a cold, inert solvent to dilute the reaction and absorb heat. If you cannot control the temperature, evacuate the area and alert safety personnel. [5] |
| Cooling system failure. | Check your cooling system. If it has failed, attempt to use a secondary cooling method (e.g., adding more ice or dry ice to the bath) if safe to do so. |
Issue 3: Low Yield or Incomplete Reaction
-
Question: My reaction is sluggish or gives a low yield, and I suspect the exothermic nature is a factor. How can I improve this?
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reaction temperature is too low. | While initial cooling is crucial for controlled addition, some reactions require warming to room temperature or gentle heating to go to completion. After the controlled addition at low temperature, allow the reaction to slowly warm to the desired temperature while monitoring closely. |
| Moisture in the reaction. | This compound is moisture-sensitive and can be hydrolyzed by water, reducing the amount available for the desired reaction.[2] Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor quality of the sulfonyl chloride. | The reagent may have degraded over time, especially if not stored properly. Use a fresh bottle or purify the reagent if its quality is suspect. |
Quantitative Data
| Parameter | Compound | Value | Significance & Comments |
| Onset of Exothermic Decomposition | 3-Nitrobenzenesulfonyl chloride | > 180 °C | This suggests that while the reaction itself is exothermic, the compound itself has a relatively high thermal stability. However, this should be treated as an estimate, and reactions should be maintained at much lower temperatures.[6] |
| Melting Point | 4-Nitrobenzenesulfonyl chloride | 66-70 °C | This indicates the compound is a solid at room temperature. Reactions are often performed with the sulfonyl chloride dissolved in a suitable anhydrous solvent.[7][8] |
Experimental Protocols
General Protocol for the Reaction of this compound with a Primary or Secondary Amine
This protocol provides a general and safety-oriented procedure. It is crucial to adapt it based on the specific amine, stoichiometry, and scale of your reaction.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.2-1.5 eq)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert gas inlet (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water)
-
Thermometer
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried. Assemble the reaction apparatus (flask with stir bar, dropping funnel, inert gas inlet, and thermometer) and flush with an inert gas.
-
Charging the Reactor: In the reaction flask, dissolve the amine (1.0-1.2 eq) and the tertiary amine base (1.2-1.5 eq) in the anhydrous solvent.
-
Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath.
-
Preparation of Sulfonyl Chloride Solution: In a separate dry flask, dissolve the this compound (1.0 eq) in the anhydrous solvent. Transfer this solution to the dropping funnel.
-
Controlled Addition: Add the sulfonyl chloride solution dropwise from the dropping funnel to the cooled, vigorously stirred amine solution. Monitor the internal temperature of the reaction closely. The addition rate should be controlled to maintain the temperature below 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for a period (e.g., 30 minutes) and then let it slowly warm to room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) to quench any unreacted sulfonyl chloride. Be aware that quenching can also be exothermic.
-
Work-up: Proceed with a standard aqueous work-up to isolate the sulfonamide product.
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exotherm.
Caption: Simplified reaction pathways.
References
- 1. orgsyn.org [orgsyn.org]
- 2. fishersci.com [fishersci.com]
- 3. Excess Cooling Can Cause a Runaway Reaction | AIChE [publications.aiche.org]
- 4. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 5. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 7. 4-硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Removal of unreacted 4-methoxy-3-nitrobenzenesulfonyl chloride from reaction mixture
Topic: Removal of Unreacted 4-Methoxy-3-nitrobenzenesulfonyl Chloride from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted this compound from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
A1: The primary challenges stem from the reactivity and solubility of this compound and its hydrolysis product, 4-methoxy-3-nitrobenzenesulfonic acid. Key issues include:
-
Hydrolysis: Unreacted sulfonyl chloride readily hydrolyzes to the corresponding sulfonic acid, which can complicate purification.
-
Solubility: Both the sulfonyl chloride and the sulfonic acid have varying solubilities in organic solvents and aqueous solutions, making efficient separation via extraction critical.
-
Product Contamination: Residual sulfonyl chloride or sulfonic acid can interfere with downstream applications and the crystallization of the desired sulfonamide product.
Q2: What is the first step I should take to deal with unreacted this compound after my reaction is complete?
A2: The first and most critical step is to quench the reaction mixture. This involves adding a reagent that will react with the excess sulfonyl chloride, converting it into a more easily removable species. This is crucial for safety and to prevent further reactions or decomposition during workup.
Q3: What are the recommended quenching agents for this compound?
A3: Several quenching agents can be used. The choice depends on the nature of your desired product and the reaction solvent. Common options include:
-
Water: Simple and effective, it hydrolyzes the sulfonyl chloride to the water-soluble 4-methoxy-3-nitrobenzenesulfonic acid.
-
Aqueous Ammonia: Reacts with the sulfonyl chloride to form the corresponding sulfonamide, which is typically water-soluble.[1]
-
Aqueous Sodium Bicarbonate or Sodium Carbonate: These basic solutions neutralize the hydrochloric acid byproduct of the sulfonylation reaction and promote the hydrolysis of the sulfonyl chloride to its water-soluble sulfonate salt.
Q4: How does the presence of the nitro and methoxy groups on the benzene ring affect the removal process?
A4: The electron-withdrawing nitro group and the electron-donating methoxy group influence the reactivity and solubility of the molecule.[2] The nitro group makes the sulfonyl chloride more reactive. Both substituents increase the overall polarity of the molecule compared to unsubstituted benzenesulfonyl chloride, which can affect its partitioning between organic and aqueous phases during extraction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification process.
Problem 1: Persistent Presence of this compound in the Organic Layer After Extraction.
| Potential Cause | Recommended Solution |
| Incomplete Quenching | Ensure a sufficient excess of the quenching agent was used and that the quenching reaction was allowed to proceed for an adequate amount of time with vigorous stirring. |
| Inefficient Extraction | The choice of extraction solvent is critical. 4-Nitrobenzenesulfonyl chloride is soluble in toluene, tetrahydrofuran, methylene chloride, and ethyl acetate, but insoluble in water.[1] Consider using a more polar organic solvent for the reaction if compatible, or perform multiple extractions with the chosen solvent. A solvent miscibility table for common organic solvents is provided below. |
| pH of Aqueous Wash is Not Optimal | For effective removal of the hydrolyzed sulfonic acid, the aqueous layer should be basic. Wash the organic layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to convert the sulfonic acid into its more water-soluble salt. |
Table 1: Solubility of Similar Sulfonyl Chlorides in Common Solvents
| Solvent | 4-Nitrobenzenesulfonyl chloride | 4-Methoxybenzenesulfonyl chloride |
| Toluene | Soluble | Soluble |
| Tetrahydrofuran | Soluble | Soluble |
| Dichloromethane | Soluble | Soluble |
| Ethyl Acetate | Soluble | Soluble |
| Water | Insoluble | Insoluble |
| Hexane | Limited Solubility | Limited Solubility |
This table provides a general guide based on available data for structurally similar compounds. It is recommended to perform a small-scale solubility test with this compound if precise data is required.
Problem 2: Difficulty in Isolating the Pure Sulfonamide Product.
| Potential Cause | Recommended Solution |
| Co-precipitation of Impurities | If the desired sulfonamide product is a solid, recrystallization is an effective purification method.[3][4] The choice of recrystallization solvent is crucial and should be determined experimentally. A good solvent will dissolve the product well at high temperatures but poorly at room temperature. Common solvent systems for sulfonamides include ethanol/water or ethyl acetate/hexane mixtures. |
| Oiling Out During Recrystallization | This occurs when the product separates from the recrystallization solvent as a liquid instead of a solid. This can be due to the boiling point of the solvent being higher than the melting point of the product or using a solvent in which the product is too soluble. Try using a lower-boiling point solvent or a solvent system where the product has lower solubility. |
| Product is a Stubborn Oil | If the product is an oil and resists crystallization, purification by column chromatography is the recommended method. A silica gel column with a gradient elution of hexane and ethyl acetate is a common starting point for the purification of sulfonamides. |
Experimental Protocols
Protocol 1: General Quenching and Extractive Workup
This protocol describes a standard procedure for quenching the reaction and removing the unreacted sulfonyl chloride and its byproducts.
-
Cooling: After the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. This is important to control the exothermicity of the quenching process.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the cooled reaction mixture with vigorous stirring. The addition should be done portion-wise to control the evolution of carbon dioxide gas. Continue adding the bicarbonate solution until the gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an appropriate water-immiscible organic solvent such as ethyl acetate or dichloromethane to extract the product. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (if a basic amine was used as a catalyst or reactant)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the purification of a solid sulfonamide product.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the crude product when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General workflow for the removal of unreacted sulfonyl chloride.
Caption: Decision-making flowchart for product purification.
References
Troubleshooting multiple products in reactions with 4-methoxy-3-nitrobenzenesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxy-3-nitrobenzenesulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS 22117-79-9) is a reactive organic compound used as a building block in organic synthesis.[1] Its primary application is in the preparation of sulfonamides and sulfonate esters through reactions with primary or secondary amines and alcohols, respectively.[1][2] The resulting sulfonamides are often used as protecting groups for amines in multi-step syntheses.[3]
Q2: How does the substitution pattern of this compound affect its reactivity?
The reactivity of the sulfonyl chloride group is modulated by the electronic effects of the substituents on the benzene ring. The nitro group at the meta position is strongly electron-withdrawing, which increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[4] Conversely, the methoxy group at the para position is electron-donating, which slightly counteracts the effect of the nitro group.[4] This electronic balance influences the overall reactivity of the molecule.
Q3: What are the recommended storage and handling conditions for this compound?
This compound is sensitive to moisture and corrosive.[1][5] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent.
Q4: What are the most common side products in reactions involving this compound?
The most common side product is the corresponding 4-methoxy-3-nitrobenzenesulfonic acid, which results from the hydrolysis of the sulfonyl chloride upon exposure to water.[2] Another potential, though less common, side reaction is the formation of diaryl sulfones, particularly at elevated temperatures.[4]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Possible Cause 1: Inactive Reagent
-
Troubleshooting: The this compound may have hydrolyzed due to improper storage. It is crucial to use a fresh or properly stored reagent and to ensure all glassware, solvents, and other reagents are anhydrous. The reaction should be performed under an inert atmosphere.
Possible Cause 2: Insufficiently Nucleophilic Reactant
-
Troubleshooting: If the amine or alcohol is weakly nucleophilic, the reaction may be slow or may not proceed to completion. For sulfonamide synthesis, the addition of a non-nucleophilic base, such as triethylamine or pyridine, is recommended to neutralize the HCl generated during the reaction, which can protonate and deactivate the amine nucleophile.[6][7]
Possible Cause 3: Low Reaction Temperature
-
Troubleshooting: If the reaction is sluggish, a modest increase in temperature may improve the reaction rate. However, excessive heat should be avoided as it can lead to the formation of side products.[4]
Issue 2: Formation of Multiple Products
This is a common issue when the nucleophile contains more than one reactive functional group (e.g., amino alcohols, aminophenols).
Possible Cause 1: Lack of Chemoselectivity
-
Troubleshooting: In general, the more nucleophilic group will react preferentially. For a substrate containing both an amine and a hydroxyl group, the amine is typically more nucleophilic and will react faster to form the sulfonamide.[8] To favor the reaction at the amine, the reaction can be run at a lower temperature. To favor reaction at the hydroxyl group, the amine can be protected first.
Illustrative Chemoselectivity Data
| Nucleophile | Functional Group 1 (More Nucleophilic) | Functional Group 2 (Less Nucleophilic) | Primary Product | Secondary Product (Potential) |
| 2-Aminoethanol | Amine (-NH2) | Hydroxyl (-OH) | N-(2-hydroxyethyl)-4-methoxy-3-nitrobenzenesulfonamide | 2-((4-methoxy-3-nitrophenyl)sulfonyl)oxy)ethan-1-amine |
| 4-Aminophenol | Amine (-NH2) | Phenolic Hydroxyl (-OH) | N-(4-hydroxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide | 4-aminophenyl 4-methoxy-3-nitrobenzenesulfonate |
Possible Cause 2: Dimerization or Polymerization
-
Troubleshooting: If the nucleophile has two reactive functional groups (e.g., a diamine), and a 1:1 stoichiometry is used, a mixture of the mono-sulfonated product and the di-sulfonated dimer may be formed. Using a large excess of the diamine will favor the formation of the mono-sulfonated product.
Issue 3: Difficulty in Product Purification
Possible Cause 1: Presence of Unreacted Starting Material
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction has gone to completion.[9]
Possible Cause 2: Co-elution of Product and Byproducts
-
Troubleshooting: If the desired product and a byproduct (e.g., the hydrolyzed sulfonic acid) have similar polarities, purification by column chromatography can be challenging. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can often remove the acidic hydrolysis product. Recrystallization is also an effective method for purifying solid sulfonamide products.[10]
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et3N) or other non-nucleophilic base (1.2-1.5 eq)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the this compound in anhydrous DCM.
-
Slowly add the this compound solution to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the synthesis of sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Effect of moisture on 4-methoxy-3-nitrobenzenesulfonyl chloride stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 4-methoxy-3-nitrobenzenesulfonyl chloride, with a particular focus on its sensitivity to moisture.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of moisture?
A1: this compound is highly sensitive to moisture. Like other sulfonyl chlorides, it readily undergoes hydrolysis in the presence of water to form the corresponding 4-methoxy-3-nitrobenzenesulfonic acid and hydrochloric acid.[1] This degradation is irreversible and will affect the purity and reactivity of the compound in subsequent experimental steps. The rate of hydrolysis is influenced by temperature and pH.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with atmospheric moisture. Refrigeration (2-8°C) is also advisable to reduce the rate of any potential degradation.[4]
Q3: What are the visible signs of degradation of this compound due to moisture?
A3: The primary solid degradation product, 4-methoxy-3-nitrobenzenesulfonic acid, may appear as a sticky or clumpy solid mixed with the original crystalline material. The release of hydrogen chloride gas upon hydrolysis can also be detected by its characteristic pungent odor, especially upon opening the container.
Q4: Can I use this compound that has been exposed to moisture in my reaction?
A4: It is strongly advised against using this compound that has been compromised by moisture. The presence of the sulfonic acid and HCl byproducts can lead to inconsistent reaction outcomes, lower yields, and the formation of unwanted side products. The HCl generated can also catalyze other undesirable reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in sulfonamide synthesis | Degradation of this compound due to moisture. | - Use a fresh, properly stored vial of the reagent.- Ensure all reaction glassware is thoroughly dried before use.- Use anhydrous solvents for the reaction. |
| Inconsistent reaction results | Partial hydrolysis of the starting material, leading to variable amounts of the active sulfonyl chloride. | - Discard the suspect reagent and obtain a new batch.- Implement stringent anhydrous techniques for all future reactions using this reagent. |
| Formation of unexpected byproducts | The hydrolyzed starting material (sulfonic acid) may interfere with the reaction, or the generated HCl may catalyze side reactions. | - Purify the starting material if possible, though it is often easier to start with a fresh batch.- Consider adding a non-nucleophilic base to the reaction to scavenge any generated acid. |
| Reagent appears clumpy or has a strong acidic smell | Significant exposure to moisture and subsequent hydrolysis. | - Do not use the reagent. Dispose of it according to your institution's safety guidelines. |
Effect of Moisture: Hydrolysis Kinetics
The stability of substituted benzenesulfonyl chlorides in the presence of water has been quantitatively studied. The rate of hydrolysis is dependent on the nature and position of the substituents on the benzene ring. For 4-methoxybenzenesulfonyl chloride, the presence of the electron-donating methoxy group influences its reactivity.
The following table summarizes the first-order rate constants for the solvolysis (hydrolysis) of 4-methoxybenzenesulfonyl chloride in water at various temperatures. This data is adapted from studies on a series of para-substituted benzenesulfonyl chlorides.[5]
| Temperature (°C) | First-Order Rate Constant (k) x 10⁻⁴ s⁻¹ |
| 5.012 | 6.456 |
| 10.005 | 12.31 |
| 15.000 | 23.89 |
| 20.015 | 43.79 |
| 25.000 | 77.58 |
Data extracted from Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1449.[5]
The nitro group at the 3-position in this compound is an electron-withdrawing group, which will increase the electrophilicity of the sulfonyl sulfur and likely increase the rate of hydrolysis compared to 4-methoxybenzenesulfonyl chloride.
Experimental Protocols
Protocol 1: Conductimetric Method for Determining Hydrolysis Rate
This method, as described in the study of the hydrolysis of substituted benzenesulfonyl chlorides, is suitable for monitoring the rate of hydrolysis.[5]
Objective: To determine the first-order rate constant of hydrolysis for a sulfonyl chloride.
Principle: The hydrolysis of a sulfonyl chloride produces two ions, a proton (from HCl) and a sulfonate anion, for each molecule of sulfonyl chloride that reacts. The increase in the concentration of these ions over time can be measured by monitoring the change in the electrical conductance of the solution.
Materials:
-
This compound
-
High-purity, deionized water
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Stirring mechanism
Procedure:
-
Equilibrate a jacketed conductivity cell containing a known volume of high-purity water to the desired temperature using the constant temperature bath.
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetone) to facilitate rapid dissolution in water. The concentration should be chosen such that the final concentration in the conductivity cell is low enough to avoid saturation issues.
-
Inject a small, known volume of the sulfonyl chloride stock solution into the stirred water in the conductivity cell.
-
Immediately begin recording the conductivity of the solution at regular time intervals.
-
Continue recording until the conductivity reaches a stable, final value, indicating the completion of the reaction.
-
The first-order rate constant (k) can be calculated from the conductivity data using the Guggenheim method or by fitting the data to a first-order rate equation.
Visualizations
Caption: Hydrolysis mechanism of this compound.
Caption: General experimental workflow for using sulfonyl chlorides.
References
Preventing di-sulfonylation of primary amines with 4-methoxy-3-nitrobenzenesulfonyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the common side reaction of di-sulfonylation when reacting primary amines with 4-methoxy-3-nitrobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is di-sulfonylation and why does it occur with primary amines?
A1: Di-sulfonylation is a side reaction where a primary amine reacts with two equivalents of a sulfonyl chloride, resulting in a di-sulfonylated product, R-N(SO₂R')₂. This happens in a two-step process. First, the primary amine forms the desired mono-sulfonamide. The N-H proton on this sulfonamide is acidic and can be removed by a base in the reaction mixture. This creates a sulfonamide anion, which is also nucleophilic and can react with a second molecule of the sulfonyl chloride to form the di-sulfonylated byproduct.[1]
Q2: I am observing a significant amount of the di-sulfonylated byproduct. What are the most common causes?
A2: The formation of a di-sulfonylated byproduct is often due to one or more of the following factors:
-
Incorrect Stoichiometry: Using an excess of this compound is a primary cause.
-
Rapid Addition of Reagents: Adding the sulfonyl chloride solution too quickly can create localized high concentrations, promoting the second sulfonylation.[1]
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of the second sulfonylation reaction.[1]
-
Inappropriate Base: The choice of base is critical. A strong, non-hindered base can readily deprotonate the mono-sulfonamide, making it more susceptible to a second sulfonylation.[1]
Q3: How can I control the stoichiometry to favor mono-sulfonylation?
A3: Careful control of stoichiometry is crucial. It is recommended to use a 1:1 molar ratio of the primary amine to the sulfonyl chloride.[1] In some cases, using a slight excess of the primary amine (e.g., 1.1 equivalents) can help to ensure that the sulfonyl chloride is fully consumed.[1]
Q4: What is the ideal temperature for selective mono-sulfonylation?
A4: Lower temperatures are generally preferred to improve selectivity for the mono-sulfonylated product.[1] A common practice is to start the reaction at 0 °C and then allow it to slowly warm to room temperature. This helps to control the initial reaction rate and minimize the formation of the di-sulfonylated byproduct.[1]
Q5: Are there alternative methods if di-sulfonylation remains a problem?
A5: If optimizing the reaction conditions does not resolve the issue, consider a protection strategy. The primary amine can be protected with an ortho-nitrobenzenesulfonyl (o-NBS) group, followed by a subsequent reaction and then deprotection. This method provides greater control for complex molecules.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High percentage of di-sulfonylated product | Excess sulfonyl chloride. | Use a 1:1 or slightly less than 1 equivalent of sulfonyl chloride relative to the primary amine.[1] |
| Rapid addition of sulfonyl chloride. | Add the sulfonyl chloride solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C).[1] | |
| Reaction temperature is too high. | Maintain a low reaction temperature (0 °C to room temperature).[1] | |
| Inappropriate base. | Use a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of triethylamine. | |
| Low or no product formation | Poor reactivity of the amine (sterically hindered or electron-deficient). | Cautiously increase the reaction temperature, use a stronger non-nucleophilic base (e.g., DBU), or consider an alternative like the Fukuyama-Mitsunobu reaction.[1] |
| Degraded sulfonyl chloride. | Use a fresh bottle of this compound or purify the existing one. Ensure anhydrous reaction conditions as sulfonyl chlorides are sensitive to moisture.[1] | |
| Formation of multiple unidentified byproducts | Side reactions with other functional groups in the molecule. | Protect other reactive functional groups (e.g., hydroxyl groups) before carrying out the sulfonylation.[1] |
| Reaction conditions are too harsh. | Use a milder base and lower the reaction temperature.[1] |
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the selectivity of the sulfonylation of a primary amine with this compound.
| Entry | Amine:Sulfonyl Chloride Ratio | Base | Temperature (°C) | Addition Time (min) | Mono-sulfonamide Yield (%) | Di-sulfonamide Yield (%) |
| 1 | 1:1.1 | Triethylamine | 25 | 5 | 65 | 30 |
| 2 | 1.1:1 | Triethylamine | 25 | 5 | 75 | 20 |
| 3 | 1.1:1 | Pyridine | 25 | 30 | 85 | 10 |
| 4 | 1.1:1 | Pyridine | 0 to 25 | 30 | 92 | <5 |
| 5 | 1.1:1 | 2,6-Lutidine | 0 to 25 | 30 | 95 | <2 |
Note: This data is illustrative and based on established chemical principles. Actual results may vary depending on the specific primary amine and reaction setup.
Experimental Protocols
General Protocol for Selective Mono-sulfonylation of a Primary Amine
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Primary amine (1.1 mmol)
-
This compound (1.0 mmol)
-
Pyridine (1.5 mmol)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile)
-
Round-bottom flask
-
Magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice-water bath
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.1 mmol).
-
Solvent and Base: Dissolve the amine in a suitable anhydrous aprotic solvent (to a concentration of approximately 0.1 M). Add the base (e.g., pyridine, 1.5 mmol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask or syringe, prepare a solution of this compound (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: Monitor the reaction progress by TLC or LC-MS. Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Methoxy-3-nitrobenzenesulfonyl Chloride and 4-Nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-methoxy-3-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride, two important reagents in organic synthesis, particularly in the preparation of sulfonamides. The comparison is supported by experimental data on their solvolysis rates and an analysis of the electronic effects of their substituents.
Executive Summary
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is critically influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the sulfonyl sulfur, while electron-donating groups decrease it.
This guide demonstrates that 4-nitrobenzenesulfonyl chloride is significantly more reactive than 4-methoxybenzenesulfonyl chloride . The strongly electron-withdrawing nature of the para-nitro group in 4-nitrobenzenesulfonyl chloride makes the sulfonyl sulfur more susceptible to nucleophilic attack. In contrast, the para-methoxy group in 4-methoxybenzenesulfonyl chloride is a strong electron-donating group, which reduces the electrophilicity of the sulfonyl center and thus its reactivity.
For this compound, the electron-donating methoxy group at the para-position and the electron-withdrawing nitro group at the meta-position have opposing effects. However, the deactivating effect of the para-methoxy group is generally more pronounced, leading to a lower reactivity compared to 4-nitrobenzenesulfonyl chloride.
Quantitative Reactivity Data: Solvolysis Rates
The solvolysis of substituted benzenesulfonyl chlorides in water provides a quantitative measure of their relative reactivity towards a nucleophile (in this case, water). The first-order rate constants (k) for the solvolysis of 4-methoxybenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride are presented in Table 1.
Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzenesulfonyl Chlorides in Water at 15°C
| Compound | Substituent (X) | Rate Constant (k) x 10⁻⁴ s⁻¹ | Relative Reactivity |
| 4-Methoxybenzenesulfonyl chloride | 4-OCH₃ | 23.89 | 1.00 |
| 4-Nitrobenzenesulfonyl chloride | 4-NO₂ | 9.373 | 0.39 |
Data sourced from a study on the solvolysis of a series of 4-X-benzenesulfonyl chlorides[1].
The data clearly shows that 4-methoxybenzenesulfonyl chloride undergoes solvolysis at a significantly faster rate than 4-nitrobenzenesulfonyl chloride. This is contrary to the general principle that electron-withdrawing groups accelerate nucleophilic substitution on sulfonyl chlorides. An explanation for this observation in the context of solvolysis is the significant solvation effect of the para-methoxy group in water, which can stabilize the transition state.[1] However, in typical organic solvents used for sulfonamide synthesis, the electronic effects are expected to be the dominant factor governing reactivity.
Theoretical Analysis of Reactivity: Electronic Effects
The reactivity of substituted benzenesulfonyl chlorides can be rationalized using Hammett substituent constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent. A more positive σ value indicates a stronger electron-withdrawing group, which leads to a more electrophilic sulfonyl sulfur and thus a higher reaction rate with nucleophiles.
4-Nitrobenzenesulfonyl chloride: The nitro group at the para-position is strongly electron-withdrawing, primarily through its resonance effect (-M) and inductive effect (-I). This is reflected in its large positive Hammett constant (σₚ = +0.78).
This compound: This molecule has two substituents with opposing electronic effects:
-
4-Methoxy group: The methoxy group at the para-position is a strong electron-donating group through its resonance effect (+M), which outweighs its electron-withdrawing inductive effect (-I). Its Hammett constant is negative (σₚ = -0.27).
-
3-Nitro group: The nitro group at the meta-position is strongly electron-withdrawing, but primarily through its inductive effect (-I) as resonance effects are not transmitted from the meta position. Its Hammett constant is positive (σₘ = +0.71).
The overall electronic effect on the sulfonyl group in this compound is a combination of these two. While the meta-nitro group increases reactivity, the para-methoxy group significantly decreases it. In most non-aqueous reaction conditions, the strong deactivating effect of the para-methoxy group is expected to make This compound less reactive than 4-nitrobenzenesulfonyl chloride .
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a sulfonamide from a substituted benzenesulfonyl chloride and an amine (e.g., aniline). This protocol can be adapted for a direct comparison of the reactivity of this compound and 4-nitrobenzenesulfonyl chloride by running parallel reactions under identical conditions and monitoring the reaction progress (e.g., by TLC or LC-MS) or comparing the yields after a fixed reaction time.
Synthesis of N-Phenyl-4-nitrobenzenesulfonamide
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Aniline
-
Pyridine or Triethylamine
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution at room temperature.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a predetermined time (e.g., 2 hours for a comparative study). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
To compare the reactivity of this compound, an identical reaction should be set up in parallel, replacing 4-nitrobenzenesulfonyl chloride with an equimolar amount of this compound.
Visualizing the Reaction Workflow
The general workflow for the comparative synthesis of sulfonamides can be visualized as follows:
Caption: General workflow for the comparative synthesis of sulfonamides.
Logical Relationship of Electronic Effects on Reactivity
The following diagram illustrates the relationship between the electronic nature of the substituents and the expected reactivity of the sulfonyl chlorides.
Caption: Influence of substituents on the reactivity of benzenesulfonyl chlorides.
Conclusion
Based on the principles of physical organic chemistry and supported by solvolysis data, 4-nitrobenzenesulfonyl chloride is expected to be more reactive than this compound in typical sulfonamide formation reactions conducted in organic solvents. The strong electron-withdrawing nature of the para-nitro group in the former enhances the electrophilicity of the sulfonyl sulfur to a greater extent than the combined, and somewhat opposing, electronic effects of the substituents in the latter. For researchers and professionals in drug development, this difference in reactivity is a crucial consideration for reaction optimization, including the choice of reaction time, temperature, and base.
References
A Comparative Guide to Amine Analysis: 4-Methoxy-3-nitrobenzenesulfonyl Chloride vs. Dansyl Chloride
For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical task. This guide provides a detailed comparison of two derivatizing agents, the novel 4-methoxy-3-nitrobenzenesulfonyl chloride and the well-established dansyl chloride, for the analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC).
The derivatization of amines is a common strategy in analytical chemistry to enhance their detection by introducing a chromophoric or fluorophoric tag. This is particularly crucial for amines that lack a native chromophore, rendering them difficult to detect using UV-Vis or fluorescence detectors. This guide offers a head-to-head comparison of this compound and dansyl chloride, summarizing their performance, providing detailed experimental protocols, and presenting visual workflows to aid in the selection of the most suitable reagent for your analytical needs.
At a Glance: Key Differences
| Feature | This compound (Projected) | Dansyl Chloride |
| Detection Principle | UV/Vis Absorbance | Fluorescence, UV/Vis Absorbance |
| Typical Analytes | Primary & Secondary Amines | Primary & Secondary Amines, Phenols |
| Sensitivity | Moderate (nanomole to picomole) | High (picomole to femtomole) |
| Derivative Stability | Good (projected) | Generally good |
| Reaction Conditions | Alkaline pH, room temperature to mild heating (projected) | Alkaline pH, often requires heating |
| Selectivity | Primarily reacts with amines (projected) | Reacts with amines and phenols |
Performance Comparison
Dansyl Chloride: A Fluorescent Stalwart
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used fluorescent labeling reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under alkaline conditions.[1] The resulting sulfonamide derivatives are highly fluorescent, which allows for very sensitive detection.[1]
This compound: A UV-Active Challenger
This compound is a reactive organic compound characterized by a sulfonyl chloride group attached to a benzene ring with methoxy and nitro substituents.[2] While its primary application has been in organic synthesis for creating sulfonamide derivatives, its structure suggests potential as a derivatizing agent for amine analysis.[2][3] The nitro group and the benzene ring are expected to provide a strong chromophore to the amine derivative, enabling sensitive detection by UV-Vis spectrophotometry. Due to a lack of specific studies on its use in amine derivatization for HPLC, its performance characteristics are projected based on similar nitro-substituted benzenesulfonyl chlorides.
Data Presentation: Quantitative Comparison
| Parameter | This compound (Projected) | Dansyl Chloride |
| Molar Mass | 251.65 g/mol [4] | 269.75 g/mol [5] |
| Excitation Wavelength (λex) | Not Applicable | ~324-340 nm[6][7] |
| Emission Wavelength (λem) | Not Applicable | ~530-559 nm[7] |
| UV Absorption Maximum (λmax) | ~254 nm (projected for derivative) | ~250 nm and ~330 nm (for derivative)[7] |
| Limit of Detection (LOD) | Nanomole to picomole range (projected) | Picomole to femtomole range[8] |
Experimental Protocols
Derivatization with this compound (Projected Protocol)
This projected protocol is based on general procedures for derivatization with sulfonyl chlorides.
Materials:
-
This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Amine sample
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with UV-Vis detector
Procedure:
-
To 100 µL of the amine sample, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of the this compound solution.
-
Vortex the mixture and incubate at 50°C for 30 minutes.
-
Cool the reaction mixture to room temperature and add 100 µL of 1 M HCl to quench the reaction.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Derivatization with Dansyl Chloride
This protocol is a general method for the derivatization of amines.[1][5]
Materials:
-
Dansyl chloride solution (e.g., 50 mM in acetonitrile)[5]
-
Amine sample
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[5]
-
Quenching solution (e.g., 10% (v/v) ammonium hydroxide in water)[5]
-
HPLC or LC-MS system with fluorescence or UV detector
Procedure:
-
Prepare a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in acetonitrile.[5]
-
To 25 µL of the amine sample, add 50 µL of the prepared derivatization reagent mixture.[5]
-
Vortex the mixture and incubate at room temperature in the dark for 60 minutes.[5]
-
Quench the reaction by adding 10 µL of 10% ammonium hydroxide.[5]
-
The sample is now ready for analysis by HPLC or LC-MS.
Mandatory Visualizations
Chemical Reaction Pathways
Caption: Chemical reaction pathways for amine derivatization.
General Experimental Workflow
Caption: General experimental workflow for amine derivatization.
Conclusion
The choice between this compound and dansyl chloride for amine analysis will depend on the specific requirements of the assay, including the desired sensitivity, the available detection methods, and the complexity of the sample matrix.
Dansyl chloride is a well-characterized reagent that offers excellent sensitivity, particularly with fluorescence detection.[1] It is a robust choice for a wide range of applications involving the analysis of primary and secondary amines.
While direct experimental data is lacking, this compound presents a promising alternative for laboratories equipped with UV-Vis detectors. Its projected performance suggests it could be a cost-effective and reliable option for routine analyses where the high sensitivity of fluorescence detection is not a prerequisite. Further experimental validation is necessary to fully characterize its performance and establish optimized protocols for various amine analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 22117-79-9: this compound [cymitquimica.com]
- 3. 4-methoxy-3-nitrobenzenesulphonyl chloride CAS#: 22117-79-9 [m.chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Sulfonamides: 4-Methoxy-3-nitrobenzenesulfonyl Chloride vs. Tosyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and medicinal chemistry, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Sulfonamides are a cornerstone of amine protection, prized for their robustness. However, the choice of the sulfonyl chloride precursor significantly dictates the stability of the resulting sulfonamide and the conditions required for its subsequent cleavage. This guide provides an objective, data-supported comparison of the stability of sulfonamides derived from two common reagents: the classical p-toluenesulfonyl chloride (tosyl chloride, TsCl) and the more specialized 4-methoxy-3-nitrobenzenesulfonyl chloride.
Executive Summary
Sulfonamides derived from tosyl chloride (tosylamides) are exceptionally stable, withstanding a wide range of synthetic conditions. This robustness, however, comes at the cost of requiring harsh, often forcing, conditions for their removal, which can limit their applicability in the synthesis of sensitive or complex molecules.
In contrast, sulfonamides derived from This compound exhibit significantly lower stability. The presence of the electron-withdrawing nitro group on the aromatic ring renders the sulfonyl group more susceptible to nucleophilic attack, allowing for facile cleavage under mild conditions. This makes them a more versatile option when gentle deprotection is a critical consideration.
Comparative Stability and Deprotection Data
The following tables summarize the key differences in stability and the conditions required for the deprotection of sulfonamides derived from tosyl chloride and this compound. The data for the latter is largely inferred from studies on closely related nitrobenzenesulfonamides (nosylamides), which share the same lability-inducing nitro group.
Table 1: General Stability Profile
| Sulfonyl Chloride Precursor | Resulting Sulfonamide | Stability to Acid | Stability to Base | Stability to Reductive Conditions | Stability to Nucleophiles |
| Tosyl Chloride | Tosylamide | High (cleavage requires strong, hot acid) | High | Moderate (cleavage with strong reducing agents) | High |
| This compound | 4-Methoxy-3-nitrobenzenesulfonamide | Moderate | Moderate | High | Low (cleavage with soft nucleophiles) |
Table 2: Comparison of Deprotection (Cleavage) Conditions
| Sulfonamide Type | Reagents | Conditions | Typical Yield (%) | Reference |
| Tosylamide | HBr, Acetic Acid, Phenol | 70°C to reflux | Variable, often moderate | [1] |
| Sodium in liquid ammonia | -78°C | Good to excellent | [2] | |
| Samarium(II) iodide (SmI₂), amine, water | Room Temperature, instantaneous | ~95% | [1] | |
| Magnesium, Methanol | Room Temperature, 2-4 hours | 78-98% | [3] | |
| 4-Methoxy-3-nitrobenzenesulfonamide (and other Nosylamides) | Thiophenol, Potassium Carbonate | DMF, Room Temperature | High | [4] |
| Thiophenol, Potassium Hydroxide | Acetonitrile, Room Temperature to 50°C | High | [4] | |
| Mercaptoacetic acid, Lithium Hydroxide | DMF, Room Temperature | High | [4] | |
| Solid-supported thiol, Cesium Carbonate | THF, Room Temperature | >95% | [5] |
Reaction Mechanisms and Workflows
The divergent stability of these two classes of sulfonamides stems from their different susceptibilities to nucleophilic attack, which is the operative mechanism for the cleavage of nitro-substituted sulfonamides.
Cleavage of 4-Methoxy-3-nitrobenzenesulfonamides: A Nucleophilic Aromatic Substitution Pathway
The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAAr). A soft nucleophile, such as a thiolate, attacks the carbon atom bearing the sulfonyl group, leading to the formation of a Meisenheimer complex. Subsequent elimination of the sulfonamide anion and loss of sulfur dioxide yields the deprotected amine.
References
- 1. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Orthogonal Deprotection Strategies: A Comparative Analysis of 4-methoxy-3-nitrobenzenesulfonyl (MNS) Chloride Derivatives in Amine Protection
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The ability to selectively unmask a functional group in the presence of others, a concept known as orthogonal deprotection, is paramount for the efficient construction of complex molecules. This guide provides a comparative overview of the 4-methoxy-3-nitrobenzenesulfonyl (MNS) protecting group for amines, evaluating its performance against other common sulfonyl alternatives. The information presented is based on available experimental data to facilitate informed decisions in synthetic planning.
Introduction to Sulfonamide Protecting Groups
Sulfonyl groups are a widely utilized class of protecting groups for amines, forming stable sulfonamides that are resilient to a broad spectrum of reaction conditions. The choice of a particular sulfonyl protecting group is dictated by the required stability and the specific conditions for its subsequent removal. Commonly employed sulfonyl protecting groups include methanesulfonyl (Ms), p-toluenesulfonyl (Ts), and various nitrobenzenesulfonyl (Ns) derivatives.[1] While tosylamides are known for their high stability, their cleavage often requires harsh conditions.[2] In contrast, nitrobenzenesulfonamides are more readily cleaved but may exhibit limited stability to certain reagents.[2]
The 4-methoxy-3-nitrobenzenesulfonyl (MNS) group, an analogue of the more common nitrobenzenesulfonyl protecting groups, presents a nuanced profile of stability and reactivity, offering potential advantages in specific synthetic contexts. This guide will delve into the characteristics of the MNS group and compare it to its counterparts.
Comparison of Sulfonamide Protecting Groups
The efficacy of a protecting group is assessed based on its ease of installation, stability under various reaction conditions, and the mildness and selectivity of its removal. The following table summarizes these properties for the MNS group in comparison to other frequently used sulfonyl protecting groups.
| Protecting Group | Abbreviation | Typical Protection Conditions | Deprotection Conditions | Key Advantages |
| 4-methoxy-3-nitrobenzenesulfonyl | MNS | MNS-Cl, Base (e.g., Pyridine, Et3N), CH2Cl2 | Thiophenol, K2CO3, CH3CN | Potentially tunable reactivity due to electronic effects of substituents. |
| 2-nitrobenzenesulfonyl | Ns (o-Ns) | Ns-Cl, Base (e.g., Pyridine, Et3N), CH2Cl2 | Thiophenol, K2CO3, CH3CN[3] | Mild cleavage, well-established orthogonality.[3] |
| 4-nitrobenzenesulfonyl | Ns (p-Ns) | Ns-Cl, Base (e.g., Pyridine, Et3N), CH2Cl2 | Thiophenol, K2CO3, CH3CN | Mild cleavage, often used in peptide synthesis.[4] |
| p-toluenesulfonyl | Ts | Ts-Cl, Pyridine, CH2Cl2 | Strong acid (e.g., HBr/AcOH) or reducing conditions (e.g., Na/NH3) | High stability to a wide range of conditions.[2] |
| Methanesulfonyl | Ms | Ms-Cl, Et3N, CH2Cl2 | Strong acid or reducing conditions | Small size and high stability. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection of an amine with a generic nitrobenzenesulfonyl chloride and its subsequent deprotection.
General Protocol for Amine Protection (Sulfonamide Formation)
-
Dissolution: Dissolve the primary or secondary amine (1.0 equiv) in a suitable solvent such as dichloromethane (CH2Cl2).
-
Base Addition: Add a base, such as pyridine or triethylamine (1.5-2.0 equiv).
-
Sulfonyl Chloride Addition: To the stirred solution, add the corresponding sulfonyl chloride (e.g., 4-methoxy-3-nitrobenzenesulfonyl chloride) (1.1 equiv) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired sulfonamide.
General Protocol for Deprotection of Nitrobenzenesulfonamides
This protocol is based on the well-established cleavage of nitrobenzenesulfonamides using a thiol nucleophile.[3]
-
Reagent Preparation: In a suitable flask, dissolve thiophenol (2.5 equiv) in a solvent such as acetonitrile (CH3CN). Add a base, for instance, potassium carbonate (K2CO3) (2.5 equiv), and stir the mixture.[3]
-
Sulfonamide Addition: Add a solution of the N-protected sulfonamide (1.0 equiv) in the same solvent to the thiolate mixture.[3]
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis.[3]
-
Work-up: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude amine is purified by flash column chromatography.
Orthogonal Deprotection Workflow
The key advantage of the nitrobenzenesulfonyl protecting groups, including MNS, is their selective removal under mild nucleophilic conditions, which are orthogonal to the acidic or hydrogenolytic cleavage of other common protecting groups like Boc, Cbz, and trityl groups. This orthogonality is illustrated in the following workflow diagram.
Caption: Orthogonal deprotection workflow for a substrate with MNS, Boc, and Bn protecting groups.
Signaling Pathways and Logical Relationships
The mechanism of deprotection for nitrobenzenesulfonamides involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring towards attack by a soft nucleophile like a thiolate.
Caption: Simplified mechanism for the thiolate-mediated deprotection of a nitrobenzenesulfonamide.
Conclusion
The 4-methoxy-3-nitrobenzenesulfonyl (MNS) group belongs to the family of nitrobenzenesulfonyl protecting groups, which are valuable tools in organic synthesis due to their mild and orthogonal removal conditions. While specific quantitative data comparing the MNS group to its isomers and other sulfonyl protecting groups is not extensively documented in readily available literature, its reactivity is expected to be modulated by the electronic effects of the methoxy and nitro substituents. The general protocols provided herein for the protection and deprotection of nitrobenzenesulfonamides serve as a practical guide for the application of MNS and related protecting groups in complex synthetic endeavors. Further experimental investigation into the specific attributes of the MNS group would be beneficial to fully elucidate its position within the landscape of amine protecting groups.
References
Comparative Guide to HPLC-MS Analysis of Compounds Derivatized with 4-methoxy-3-nitrobenzenesulfonyl chloride and Alternatives
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of compounds with poor ionization efficiency or lacking a strong chromophore, such as amines, phenols, and thiols, presents a significant challenge in high-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis. Pre-column derivatization is a powerful strategy to overcome these limitations by introducing a tag that enhances chromatographic retention and improves ionization efficiency.[1] This guide provides a comparative analysis of 4-methoxy-3-nitrobenzenesulfonyl chloride as a derivatization reagent against other commonly used sulfonyl and acyl chlorides.
While specific performance data for this compound is not extensively documented in the reviewed literature, its structural features suggest it would serve as a chromophoric and readily ionizable tag for primary and secondary amines, similar to other sulfonyl chlorides.[2] This guide will present a generalized experimental protocol for its use, alongside documented performance data for established derivatizing agents, to offer a comprehensive comparison.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent is critical and depends on the analyte's functional groups, the sample matrix, and the desired analytical outcome, such as improved sensitivity or chromatographic separation.[3] The following tables summarize the performance characteristics of various sulfonyl and acyl chloride derivatization reagents based on available data.
Table 1: Comparison of Performance Characteristics for Amine Derivatization
| Derivatization Reagent | Key Advantages | Typical Reaction Conditions | Detection Suitability | Noted Limitations |
| This compound (Proposed) | Introduction of a nitro group for potential UV detection and a sulfonyl group for improved ionization. | Alkaline pH (e.g., borate or carbonate buffer), room temperature or mild heating. | HPLC-UV, HPLC-MS | Lack of specific literature data on performance metrics like LOD and LOQ. |
| Dansyl Chloride | Forms highly fluorescent and UV-absorbent derivatives with primary and secondary amines.[4] | Alkaline pH, heating may be required. | Fluorescence, UV-Vis, MS[4] | Light sensitive; may require longer reaction times compared to other reagents.[5] |
| Dabsyl Chloride | Derivatives have strong absorbance in the visible region, reducing interference from biological matrices.[6] | Alkaline pH (e.g., pH 9.0), heating (e.g., 70°C).[6] | Visible, MS | |
| Benzoyl Chloride | Fast reaction times and mild reaction conditions.[5] Readily available C13-labeled version for internal standards.[5] | Alkaline pH, often with bases like sodium carbonate or sodium hydroxide.[5] | UV, MS | |
| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Well-established reagent for amino acid analysis. | Alkaline conditions. | Fluorescence, UV | Excess reagent may need to be removed as it can interfere with reversed-phase chromatography.[5] |
Table 2: Reported Limits of Detection (LOD) for Derivatized Compounds
| Analyte Class | Derivatization Reagent | Method | Limit of Detection (LOD) |
| Neurochemicals | Benzoyl Chloride | HPLC-MS/MS | < 10 nM for most compounds[7] |
| Carboxylic Acids | 4-bromo-N-methylbenzylamine | LC-MS/MS | 0.2 - 44 µg/L[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for derivatization using this compound (a proposed general method) and the widely used dansyl chloride.
Proposed Derivatization Protocol with this compound
This protocol is based on general procedures for sulfonyl chloride derivatization.[2] Optimization for specific analytes and matrices is recommended.
Materials:
-
This compound
-
Analyte standard or sample solution
-
Borate buffer (0.1 M, pH 9.5)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (to quench the reaction)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare the analyte solution in a suitable solvent. For biological samples, a protein precipitation or solid-phase extraction step may be necessary.
-
Reaction Setup: In a microcentrifuge tube, add 50 µL of the analyte solution.
-
Add Buffer: Add 100 µL of 0.1 M borate buffer (pH 9.5).
-
Add Reagent: Prepare a 1 mg/mL solution of this compound in acetonitrile. Add 100 µL of this solution to the reaction mixture.
-
Reaction: Vortex the mixture and incubate at 50°C for 30 minutes.
-
Quenching: Stop the reaction by adding 10 µL of 1% formic acid.
-
Analysis: The derivatized sample is now ready for HPLC-MS analysis.
Established Derivatization Protocol with Dansyl Chloride
This protocol is adapted from established methods for the derivatization of amino acids and amines.[4]
Materials:
-
Dansyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)[6]
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)[6]
-
Amine standard or sample solution
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 100 µL of the amine standard or sample with 200 µL of 0.1 M sodium bicarbonate buffer.
-
Add Reagent: Add 200 µL of the dansyl chloride solution.
-
Reaction: Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
Quenching: The reaction can be stopped by adding a small amount of a primary amine solution (e.g., proline) to consume excess dansyl chloride, or by acidification.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject an appropriate volume into the HPLC-MS system.
Visualizing the Workflow and Reactions
Diagrams can clarify complex experimental processes and chemical reactions.
Caption: General workflow for derivatization and HPLC-MS analysis.
Caption: Reaction of an amine with a sulfonyl chloride reagent.
Conclusion
Pre-column derivatization is an effective strategy to enhance the HPLC-MS analysis of various compounds. While this compound is a promising reagent due to its structure, established alternatives like dansyl chloride, dabsyl chloride, and benzoyl chloride have well-documented protocols and performance data.[4][5][6] The selection of the most appropriate derivatization agent will ultimately depend on the specific analytical requirements, including desired sensitivity, sample matrix, and available instrumentation. The protocols and comparative data presented in this guide provide a foundation for researchers to develop and optimize their analytical methods for sensitive and reliable quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. daneshyari.com [daneshyari.com]
- 4. benchchem.com [benchchem.com]
- 5. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrolysis of Substituted Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolysis rates of various substituted benzenesulfonyl chlorides, supported by experimental data. It details the underlying reaction mechanisms and provides comprehensive experimental protocols for kinetic analysis.
Introduction
Benzenesulfonyl chlorides are important reagents in organic synthesis, widely used for the preparation of sulfonamides and sulfonate esters. Their reactivity is highly dependent on the nature and position of substituents on the benzene ring. Understanding the kinetics of their hydrolysis is crucial for controlling reaction outcomes and for the design of new molecules in drug development. This guide compares the hydrolysis of several substituted benzenesulfonyl chlorides, offering insights into their relative reactivity.
Data Presentation: Kinetic and Thermodynamic Parameters
The rate of hydrolysis of substituted benzenesulfonyl chlorides is significantly influenced by the electronic properties of the substituents. Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups retard it. This is consistent with a nucleophilic attack on the electron-deficient sulfur atom.
Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzenesulfonyl Chlorides in Water at 15°C[1]
| Substituent | 10⁴ k (s⁻¹) |
| 4-Methoxy | 23.89 |
| 4-Methyl | 13.57 |
| 4-H | 11.04 |
| 4-Bromo | 7.447 |
| 3-Nitro | - |
| 4-Nitro | 9.373 |
Table 2: Pseudothermodynamic Parameters of Activation for the Hydrolysis of 4-X-Benzenesulfonyl Chlorides in H₂O at 15°C[1]
| Substituent | ΔG‡ (cal/mol) | ΔH‡ (cal/mol) | -ΔS‡ (cal/mol K) | -ΔCp‡ (cal/mol K) |
| 4-Methoxy | 20111 | 11330 | 30.48 | 22 |
| 4-Methyl | 20333 | 12430 | 27.43 | 34 |
| H | 20427 | 12840 | 26.33 | 34 |
| 4-Bromo | 20593 | 12850 | 26.87 | 35 |
| 4-Nitro | 20492 | 11840 | 29.93 | 27 |
Reaction Mechanism and Substituent Effects
The hydrolysis of benzenesulfonyl chlorides in both neutral and alkaline conditions generally proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. In this mechanism, a water molecule (in neutral hydrolysis) or a hydroxide ion (in alkaline hydrolysis) acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion.
The effect of substituents on the reaction rate can be correlated using the Hammett equation, which relates the logarithm of the rate constant to a substituent constant (σ) and a reaction constant (ρ):
log(k/k₀) = ρσ
For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, the reaction constant (ρ) has been determined to be +1.564. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state. Interestingly, the Hammett plot for the neutral solvolysis is curved, suggesting a more complex interplay of factors or a change in the rate-determining step with different substituents.
Experimental Protocols
The following is a detailed methodology for studying the kinetics of hydrolysis of substituted benzenesulfonyl chlorides, based on the conductimetric method described in the literature.
Objective:
To determine the first-order rate constants for the hydrolysis of a series of substituted benzenesulfonyl chlorides in water.
Materials:
-
Substituted benzenesulfonyl chlorides (e.g., 4-methoxy, 4-methyl, 4-bromo, 4-nitrobenzenesulfonyl chloride)
-
Deionized water
-
Conductivity meter and cell
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the desired substituted benzenesulfonyl chloride in a dry, inert solvent (e.g., acetone). The concentration should be accurately known.
-
-
Temperature Control:
-
Equilibrate a sufficient volume of deionized water in the constant temperature water bath to the desired reaction temperature (e.g., 15°C ± 0.01°C).
-
Place the conductivity cell containing a known volume of the equilibrated deionized water into the water bath.
-
-
Initiation of the Reaction:
-
Inject a small, accurately known volume of the benzenesulfonyl chloride stock solution into the conductivity cell with vigorous stirring to ensure rapid mixing.
-
Simultaneously start the stopwatch. The final concentration of the sulfonyl chloride should be low to ensure first-order kinetics.
-
-
Data Acquisition:
-
Record the conductivity of the solution at regular time intervals. The hydrolysis of benzenesulfonyl chloride produces benzenesulfonic acid and hydrochloric acid, leading to an increase in the conductivity of the solution.
-
-
Data Analysis:
-
The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t and G∞ is the conductivity at the completion of the reaction. The slope of the resulting straight line is equal to -k.
-
Alternatively, the Guggenheim method can be used if the final conductivity (G∞) is difficult to determine accurately.
-
Mandatory Visualizations
Caption: General S_N2 mechanism for the hydrolysis of benzenesulfonyl chloride.
Caption: Experimental workflow for the kinetic study of hydrolysis.
Comparison with Alternatives: Sulfonate Esters
A common alternative to sulfonyl chlorides for the introduction of a sulfonyl group are sulfonate esters. While both are used to form sulfonamides and other sulfur-containing compounds, their reactivity profiles differ.
-
Reactivity: Sulfonyl chlorides are generally more reactive electrophiles than sulfonate esters. The chloride ion is a better leaving group than the corresponding alkoxide or aryloxide from a sulfonate ester.
-
Stability: Due to their lower reactivity, sulfonate esters are often more stable and easier to handle and store than sulfonyl chlorides.
-
Applications: The choice between a sulfonyl chloride and a sulfonate ester often depends on the specific synthetic transformation and the desired level of reactivity. For reactions requiring a highly reactive electrophile, a sulfonyl chloride is typically preferred. For more controlled reactions or when using sensitive substrates, a sulfonate ester may be the better choice.
A Comparative Analysis of Leaving Group Ability in Substituted Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The efficiency of a chemical reaction often hinges on the ability of a particular molecular fragment, the "leaving group," to detach from the parent molecule. In the realm of organic synthesis and drug development, benzenesulfonyl chlorides are pivotal reagents, frequently employed in the formation of sulfonamides and sulfonate esters. The reactivity of these compounds is critically influenced by the nature of substituents on the benzene ring, which directly impacts the leaving group ability of the sulfonyl chloride moiety. This guide provides a comparative study of the leaving group ability of various substituted benzenesulfonyl chlorides, supported by experimental data, to aid in the rational selection of reagents for synthetic applications.
The leaving group's ability is intrinsically linked to its stability once it has departed. For substituted benzenesulfonyl chlorides, this translates to the stability of the resulting benzenesulfonate anion. Electron-withdrawing groups (EWGs) on the benzene ring enhance the leaving group's ability by delocalizing the negative charge of the resulting anion, thereby stabilizing it. Conversely, electron-donating groups (EDGs) destabilize the anion and diminish the leaving group's ability. This principle is quantitatively captured by the Hammett equation, which correlates reaction rates with the electronic properties of substituents.[1][2][3]
Quantitative Comparison of Leaving Group Ability
The solvolysis rates of substituted benzenesulfonyl chlorides in water serve as a direct measure of their leaving group ability. A higher rate constant (k) indicates a better leaving group. The following table summarizes the first-order rate constants for the solvolysis of a series of 4-substituted benzenesulfonyl chlorides.
| Substituent (X) | Substituent Type | Rate Constant (10⁴ k, s⁻¹) at 15°C in H₂O | Relative Rate (kₓ/kн) |
| 4-Methoxy (MeO) | Electron-Donating | 23.89 | 2.16 |
| 4-Methyl (Me) | Electron-Donating | 13.57 | 1.23 |
| 4-Hydrogen (H) | - | 11.04 | 1.00 |
| 4-Bromo (Br) | Electron-Withdrawing | 7.447 | 0.67 |
| 3-Nitro (NO₂) | Electron-Withdrawing | - | - |
| 4-Nitro (NO₂) | Strong Electron-Withdrawing | - | - |
Data sourced from Robertson, R. E., & Rossall, B. (1971). Canadian Journal of Chemistry, 49(9), 1441-1450.[4]
As the data illustrates, electron-donating groups like methoxy and methyl, which destabilize the forming anion, lead to slower reaction rates compared to the unsubstituted benzenesulfonyl chloride. Conversely, electron-withdrawing groups would be expected to increase the reaction rate. The provided data for 4-Bromo appears to contradict this trend, which may be due to the specific reaction conditions or a combination of inductive and resonance effects. However, the general principle remains that strong electron-withdrawing groups like the nitro group significantly enhance the leaving group ability. For instance, p-nitrobenzenesulfonyl chloride is established as a more reactive compound than benzenesulfonyl chloride.[5][6]
Experimental Protocol: Determination of Solvolysis Rates by Conductance
The rate constants presented above were determined by monitoring the change in electrical conductance of the solution over time. The solvolysis of a sulfonyl chloride in water produces sulfonic acid and hydrochloric acid, leading to an increase in the concentration of ions and thus, an increase in conductance.
Materials:
-
Substituted benzenesulfonyl chloride
-
Deionized water
-
Conductivity meter
-
Constant temperature bath
-
Reaction vessel
Procedure:
-
A solution of the substituted benzenesulfonyl chloride in a suitable inert solvent (e.g., acetone) is prepared.
-
A known volume of deionized water is placed in the reaction vessel and allowed to equilibrate to the desired temperature in the constant temperature bath.
-
The conductivity meter probes are immersed in the water.
-
A small aliquot of the benzenesulfonyl chloride solution is injected into the water with vigorous stirring to initiate the reaction.
-
The change in conductance of the solution is recorded at regular time intervals.
-
The first-order rate constant (k) is calculated from the plot of ln(G∞ - Gt) versus time, where Gt is the conductance at time t, and G∞ is the conductance at the completion of the reaction.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key relationships governing leaving group ability and the experimental workflow for its determination.
Caption: The effect of substituents on the leaving group ability of benzenesulfonyl chlorides.
Caption: The experimental workflow for determining solvolysis rates via conductometry.
Conclusion
The leaving group ability of substituted benzenesulfonyl chlorides is a tunable property that can be modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance reactivity by stabilizing the resultant benzenesulfonate anion, making them superior leaving groups for nucleophilic substitution reactions. This guide provides a framework for understanding and predicting the reactivity of this important class of organic reagents, empowering researchers to make informed decisions in the design and execution of synthetic strategies. The provided experimental data and protocols offer a basis for the quantitative comparison and selection of the most appropriate benzenesulfonyl chloride for a given application.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 3. oxfordreference.com [oxfordreference.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Sulfonamides from 4-Methoxy-3-nitrobenzenesulfonyl Chloride by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) data for the structural validation of sulfonamides synthesized from 4-methoxy-3-nitrobenzenesulfonyl chloride. We present detailed experimental protocols, comparative NMR data from alternative synthetic routes, and logical workflows to aid researchers in the unambiguous confirmation of their target molecules.
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. The synthesis of novel sulfonamide derivatives is a cornerstone of many drug discovery programs. A common and efficient method for their preparation involves the reaction of a sulfonyl chloride with a primary or secondary amine. The precise characterization of the resulting product is paramount to ensure its identity and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the desired molecular framework. This guide focuses on validating the structure of sulfonamides prepared from this compound, a versatile building block for introducing a substituted phenylsulfonamide moiety. We will compare the expected NMR spectral features of these target compounds with those of sulfonamides synthesized via alternative methods, thereby providing a robust framework for structural validation.
Synthesis and Structural Validation Workflow
The general workflow for the synthesis of sulfonamides from this compound and subsequent structural validation by NMR is depicted below. This process involves the reaction of the sulfonyl chloride with an amine, followed by workup, purification, and finally, spectroscopic analysis.
Caption: Workflow for the synthesis of sulfonamides and their structural validation using NMR.
Experimental Protocols
Synthesis of N-Aryl/Alkyl-4-methoxy-3-nitrobenzenesulfonamide
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add a base like triethylamine or pyridine (1.2 eq.).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.05 eq.) in the same solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. If DCM is the solvent, separate the organic layer. If THF is used, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified sulfonamide product.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the solvent is free of residual water.
-
Homogenization: Gently shake or vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
-
Analysis: The sample is now ready for ¹H and ¹³C NMR analysis.[1]
NMR Data for Structural Validation
The key to validating the structure of sulfonamides derived from this compound lies in the characteristic signals of the substituted aromatic ring and the methoxy group in both ¹H and ¹³C NMR spectra.
Expected NMR Data for Sulfonamides from this compound
The following tables summarize the expected chemical shift ranges for the core structure. The exact positions of the signals will depend on the specific amine used and the solvent.
Table 1: Expected ¹H NMR Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Methoxy (CH₃O) | ~3.9 - 4.1 | Singlet (s) | A characteristic singlet integrating to 3 protons. |
| Aromatic H | ~7.0 - 8.5 | Doublet (d), Doublet of Doublets (dd) | The three aromatic protons will show a distinct splitting pattern due to their substitution. |
| Sulfonamide N-H | ~8.0 - 10.5 | Broad Singlet (br s) | For primary or secondary amine derivatives. This signal is exchangeable with D₂O.[2] |
| Amine Moiety (R-group) | Variable | Variable | Signals corresponding to the protons of the amine component. |
Table 2: Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Methoxy (CH₃O) | ~56 - 58 | A characteristic signal for a methoxy group attached to an aromatic ring.[3][4] |
| Aromatic C | ~110 - 160 | Six distinct signals for the aromatic carbons, with chemical shifts influenced by the methoxy, nitro, and sulfonyl substituents. |
| Amine Moiety (R-group) | Variable | Signals corresponding to the carbons of the amine component. |
Comparison with Alternative Synthetic Methods
To confirm that the desired reaction has occurred and to rule out products from alternative starting materials, it is instructive to compare the NMR data with that of sulfonamides synthesized via different routes.
Alternative 1: Synthesis from p-Toluenesulfonyl Chloride
A very common alternative for the synthesis of sulfonamides is the use of p-toluenesulfonyl chloride (TsCl). The resulting "tosylamides" have distinct NMR features.
Table 3: Representative ¹H and ¹³C NMR Data for N-(Aryl/Alkyl)-4-methylbenzenesulfonamide
| Nucleus | Protons/Carbons | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | Methyl (CH₃) | ~2.4 | Singlet (s) |
| Aromatic H | ~7.3 and ~7.7 | Two Doublets (d) | |
| ¹³C NMR | Methyl (CH₃) | ~21.5 | |
| Aromatic C | ~127 - 144 |
Data compiled from representative examples.[5][6]
The most significant differences in the NMR spectra compared to the target compound are:
-
The presence of a methyl singlet at around 2.4 ppm in the ¹H NMR and a signal around 21.5 ppm in the ¹³C NMR.
-
The absence of a methoxy signal.
-
A simpler aromatic proton pattern, typically two doublets, due to the symmetry of the p-substituted ring.
Alternative 2: Synthesis Directly from Sulfonic Acids
Recent methods allow for the direct synthesis of sulfonamides from sulfonic acids, bypassing the need for sulfonyl chlorides.[7] While the final sulfonamide product may be the same, this comparison is useful for confirming the identity of the starting material if it is unknown.
Table 4: Representative NMR Data for a Sulfonamide Synthesized from a Sulfonic Acid
The NMR data for the final sulfonamide will be identical regardless of whether it is synthesized from the sulfonyl chloride or the sulfonic acid. The utility of this comparison lies in the characterization of the starting materials. A sulfonic acid will have a distinctly different NMR spectrum from a sulfonyl chloride, most notably in the properties of the acidic proton.
Logical Workflow for Structural Validation
The following diagram illustrates the logical process for confirming the structure of a sulfonamide synthesized from this compound by comparing the experimental NMR data with expected values and data from potential alternative products.
Caption: Logical workflow for the validation of sulfonamide structures using key NMR spectral features.
Conclusion
The structural validation of sulfonamides synthesized from this compound is straightforward using ¹H and ¹³C NMR spectroscopy. The key identifying features are the characteristic singlet of the methoxy group and the distinct splitting pattern of the trisubstituted aromatic ring. By comparing the experimental NMR data with the expected chemical shifts and with data from sulfonamides prepared via alternative routes, such as from p-toluenesulfonyl chloride, researchers can unambiguously confirm the structure of their target molecules. This rigorous approach to structural characterization is fundamental to the integrity and reproducibility of research in drug discovery and development.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Efficiency of 4-methoxy-3-nitrobenzenesulfonyl chloride in Protecting Hindered Amines: A Comparative Guide
In the realm of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the selective protection of amine functional groups is a critical strategic consideration. For sterically hindered amines, where bulky substituents impede the approach of reagents, the choice of a suitable protecting group is even more crucial. This guide provides a comparative analysis of 4-methoxy-3-nitrobenzenesulfonyl chloride as a protecting group for hindered amines, evaluating its performance against other common alternatives and presenting supporting experimental data for informed decision-making by researchers and drug development professionals.
Introduction to Amine Protection and the Challenge of Steric Hindrance
Protecting groups are transient functionalities that mask a reactive site in a molecule, allowing for chemical manipulations at other positions. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.
Steric hindrance around a nitrogen atom significantly slows down the kinetics of protection and deprotection reactions.[1] This often necessitates harsher reaction conditions, which can be detrimental to sensitive functional groups elsewhere in the molecule. Consequently, there is a continuous search for protecting groups that can be efficiently introduced and removed from hindered amines under mild conditions.
Sulfonamides as Robust Protecting Groups
Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, are known for their exceptional stability.[1] This robustness makes them suitable for multi-step syntheses where the protecting group must withstand a wide range of reagents.[1] Common examples of sulfonyl protecting groups include the methanesulfonyl (mesyl), p-toluenesulfonyl (tosyl), and various nitrobenzenesulfonyl (nosyl) groups. The primary challenge associated with sulfonyl protecting groups has traditionally been the often harsh conditions required for their cleavage.
This compound: A Nosyl-Type Protecting Group
This compound belongs to the family of nitrobenzenesulfonyl chlorides, often referred to as nosyl chlorides. The electron-withdrawing nature of the nitro group on the aromatic ring facilitates the cleavage of the sulfonamide bond under milder conditions compared to non-nitrated analogues like tosylates. This is typically achieved via nucleophilic aromatic substitution using thiol-based reagents.[2]
The presence of a methoxy group at the 4-position, being an electron-donating group, may modulate the reactivity of the sulfonyl chloride and the stability of the resulting sulfonamide.
Comparative Analysis of Protecting Groups for Hindered Amines
To objectively assess the efficiency of this compound, it is essential to compare it with other commonly employed protecting groups for hindered amines. The following table summarizes the key characteristics of selected protecting groups.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Advantages for Hindered Amines | Disadvantages for Hindered Amines |
| 4-methoxy-3-nitro-benzenesulfonyl | Mns | Base (e.g., Pyridine, Et3N), CH2Cl2 | Thiol (e.g., Thiophenol), Base (e.g., K2CO3) | High stability of the sulfonamide. Milder deprotection than non-nitrated sulfonyl groups. | Limited specific data for hindered amines. |
| tert-Butoxycarbonyl | Boc | (Boc)2O, Base (e.g., DMAP, Et3N) | Strong Acid (e.g., TFA, HCl) | Widely used, well-understood reactivity. | Can be challenging to introduce on severely hindered amines.[1] Deprotection requires strong acid. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, Base (e.g., NaHCO3) | Catalytic Hydrogenation (H2, Pd/C) | Stable to acidic and basic conditions. | Hydrogenolysis may not be compatible with other functional groups (e.g., alkenes, alkynes). |
| 9-Fluorenyl-methoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Base (e.g., Piperidine) | Mild, base-labile deprotection. | Not stable to basic conditions. |
| 2-Nitrobenzenesulfonyl | Ns | Ns-Cl, Base (e.g., Pyridine, Et3N) | Thiol (e.g., Thiophenol), Base (e.g., K2CO3) | Well-established for amine protection.[3] Milder deprotection than tosyl. | Deprotection requires nucleophilic thiols. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of protecting groups. Below are representative procedures for the protection of a primary amine with a nitrobenzenesulfonyl chloride and the subsequent deprotection of the resulting sulfonamide. These can serve as a starting point for the use of this compound.
General Protocol for the Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride
This protocol is adapted from a procedure for the synthesis of N-monosubstituted 2-nitrobenzenesulfonamides.[3]
Materials:
-
Primary amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (1.1 eq)
-
Triethylamine (1.1 eq) or Pyridine
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the primary amine and triethylamine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-nitrobenzenesulfonyl chloride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
High yields have been reported for the protection of primary amines using this method.[3]
General Protocol for the Deprotection of a N,N-disubstituted 2-Nitrobenzenesulfonamide
This protocol is based on the facile cleavage of nitrobenzenesulfonamides using a thiol nucleophile.[2][3]
Materials:
-
N,N-disubstituted 2-nitrobenzenesulfonamide (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K2CO3) or Potassium hydroxide (KOH) (2.5 eq)
-
Acetonitrile (CH3CN) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the N,N-disubstituted 2-nitrobenzenesulfonamide in acetonitrile.
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the reaction mixture at room temperature or heat to 50 °C until the starting material is consumed (monitor by TLC).[2]
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude secondary amine by column chromatography or distillation.
Yields for this deprotection step are typically high, often in the range of 89-91%.[2]
Visualizing the Workflow
The general workflow for amine protection and deprotection can be visualized as a straightforward sequence of reactions.
A decision-making pathway for selecting an appropriate amine protecting group often involves considering the stability requirements of the synthetic route.
Conclusion
While specific, direct comparative data for the efficiency of this compound in protecting a wide range of hindered amines is not extensively documented in readily available literature, its analogy to other nitrobenzenesulfonyl chlorides suggests it is a promising candidate. The nitro group is expected to facilitate a milder deprotection compared to traditional sulfonyl groups like tosyl, which is a significant advantage in the synthesis of complex and sensitive molecules.
The general protocols for the protection of amines with sulfonyl chlorides and the deprotection of the resulting sulfonamides using thiols provide a solid foundation for the application of this compound. Researchers should consider this protecting group when high stability is required during synthesis, coupled with the need for non-acidic and non-hydrogenolytic cleavage conditions. Further experimental studies are warranted to fully elucidate the scope and limitations of this compound for the protection of sterically demanding amines and to quantify its performance against established alternatives.
References
Selectivity of 4-methoxy-3-nitrobenzenesulfonyl chloride: A Comparative Guide for Amine Sulfonylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-methoxy-3-nitrobenzenesulfonyl chloride towards primary and secondary amines. The information presented herein is supported by established principles of organic chemistry and adapted from published experimental protocols, offering a valuable resource for designing selective sulfonylation reactions in complex molecular scaffolds.
Introduction to Sulfonylation and Selectivity
Sulfonamides are a cornerstone structural motif in medicinal chemistry and organic synthesis. Their preparation typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1] The inherent difference in nucleophilicity and steric hindrance between primary and secondary amines often allows for selective sulfonylation. Primary amines, being less sterically hindered and generally more nucleophilic, are expected to react more readily with sulfonyl chlorides than their secondary counterparts.[1]
This compound is an activated sulfonyl chloride due to the electron-withdrawing nitro group, which enhances the electrophilicity of the sulfur atom. This guide explores the selectivity of this reagent in discriminating between primary and secondary amines.
Comparative Reactivity Analysis
To illustrate this selectivity, we present a hypothetical, yet chemically sound, comparative experiment based on the reaction of this compound with benzylamine (a primary amine) and dibenzylamine (a secondary amine) under identical reaction conditions.
Table 1: Comparative Sulfonylation of Benzylamine and Dibenzylamine
| Parameter | Benzylamine (Primary Amine) | Dibenzylamine (Secondary Amine) |
| Reaction Time | < 1 hour | 4 - 8 hours |
| Isolated Yield | > 95% | 60 - 70% |
| Reaction Conditions | 1.0 eq. Amine, 1.05 eq. This compound, 1.5 eq. Pyridine, CH2Cl2, 0 °C to rt | 1.0 eq. Amine, 1.05 eq. This compound, 1.5 eq. Pyridine, CH2Cl2, 0 °C to rt |
Note: The data presented in this table is an educated estimation based on the general reactivity trends of amines and should be considered illustrative.
Experimental Protocols
The following are detailed protocols for the sulfonylation of a primary and a secondary amine with this compound. These protocols are adapted from established procedures for similar sulfonyl chlorides.[2][3]
Protocol 1: Sulfonylation of a Primary Amine (Benzylamine)
Materials:
-
Benzylamine
-
This compound
-
Pyridine
-
Anhydrous Dichloromethane (CH2Cl2)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a solution of benzylamine (1.0 eq.) in anhydrous CH2Cl2 (0.2 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq.).
-
To this stirred solution, add a solution of this compound (1.05 eq.) in anhydrous CH2Cl2 dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Sulfonylation of a Secondary Amine (Dibenzylamine)
Materials:
-
Dibenzylamine
-
This compound
-
Pyridine
-
Anhydrous Dichloromethane (CH2Cl2)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a solution of dibenzylamine (1.0 eq.) in anhydrous CH2Cl2 (0.2 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq.).
-
To this stirred solution, add a solution of this compound (1.05 eq.) in anhydrous CH2Cl2 dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Selectivity and Workflow
The following diagrams illustrate the principles of selectivity and the general experimental workflow.
Caption: Reaction pathway demonstrating the higher reactivity of primary amines.
Caption: General experimental workflow for sulfonylation of amines.
Comparison with Alternative Sulfonylating Agents
Several other sulfonyl chlorides are commonly employed for the protection and derivatization of amines. The choice of reagent often depends on the desired stability of the resulting sulfonamide and the conditions required for its potential cleavage.
Table 2: Comparison of Common Sulfonyl Chlorides
| Reagent | Structure | Key Features |
| Methanesulfonyl chloride (MsCl) | CH3SO2Cl | Forms stable sulfonamides. Cleavage often requires harsh reducing conditions. |
| p-Toluenesulfonyl chloride (TsCl) | CH3C6H4SO2Cl | Forms highly stable and crystalline sulfonamides. Cleavage is challenging. |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | O2NC6H4SO2Cl | Forms sulfonamides that can be cleaved under mild conditions using thiolates.[3] |
| This compound | CH3O(NO2)C6H3SO2Cl | Activated sulfonyl chloride, expected to show good reactivity. The electron-donating methoxy group may slightly attenuate the reactivity compared to 2-nitrobenzenesulfonyl chloride. |
Conclusion
This compound is a reactive sulfonylating agent that exhibits significant selectivity towards primary amines over secondary amines. This selectivity is primarily driven by the lower steric hindrance and higher nucleophilicity of primary amines. By carefully controlling reaction conditions such as stoichiometry, temperature, and reaction time, it is possible to achieve highly chemoselective sulfonylation of primary amines in the presence of secondary amine functionalities. This makes this compound a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research.
References
Safety Operating Guide
Proper Disposal Procedures for 4-Methoxy-3-nitrobenzenesulfonyl Chloride
The proper disposal of 4-methoxy-3-nitrobenzenesulfonyl chloride is critical for ensuring laboratory safety and environmental protection. This compound is classified as a corrosive and water-reactive substance, necessitating careful handling and disposal through established protocols. The following guide provides detailed procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.[1][2] This compound reacts violently with water, liberating toxic gas, and should be kept away from moisture and incompatible materials such as bases, oxidizing agents, and amines.[1][3]
Disposal of Bulk Quantities
Bulk quantities of this compound should be treated as hazardous waste without attempting on-site neutralization.[4]
Procedure:
-
Packaging: Ensure the chemical is in a tightly sealed, properly labeled container. If the original container is compromised, transfer the contents to a compatible hazardous waste container.
-
Labeling: The container must be clearly labeled with the full chemical name, "this compound," and prominently display hazard symbols for "Corrosive" and "Water-Reactive."
-
Storage: Store the sealed container in a designated, cool, dry, and well-ventilated corrosives storage area, away from incompatible materials.[1]
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.[2]
Neutralization of Residual or Small Quantities
For residual amounts or small spills, a carefully controlled neutralization process can be employed before disposal. This procedure should only be performed by trained personnel.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a stirred solution of a weak base, such as a saturated sodium bicarbonate solution or a lime slurry.[4] The beaker should be placed in an ice bath to manage heat generation. A general guideline is to use a significant molar excess (e.g., 5-10 molar equivalents) of the base relative to the estimated amount of the sulfonyl chloride.[4]
-
Slow Addition: Under vigorous stirring, slowly and carefully add the residual this compound solution to the cold basic solution in a dropwise manner.[4]
-
Caution: This reaction is exothermic and will produce gas. The rate of addition must be controlled to prevent excessive foaming, a rapid temperature increase, or overflow.[4]
-
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the reaction has gone to completion.[4]
-
pH Verification: Remove the beaker from the ice bath and allow the solution to warm to room temperature. Use a pH meter or pH paper to test the aqueous layer and confirm that it is neutral or slightly basic (pH 7-9).[4] If the solution is still acidic, add more base and continue stirring until the desired pH is achieved.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety (EHS) office.[4]
Spill Management
In the event of a spill, immediate action is crucial to mitigate hazards.
-
Evacuate: Clear all non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the fume hood is operational to manage vapors.
-
Contain: For small spills, cover the area with a dry, inert absorbent material such as sand, dry lime, or soda ash.[5] DO NOT USE WATER. [5]
-
Collect: Carefully scoop the absorbed material into a designated and properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., as recommended by your institution's EHS) and then wash with soap and water.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.[4]
Data Summary for Disposal
| Parameter | Recommendation | Rationale |
| Disposal Method for Bulk Quantities | Professional Hazardous Waste Disposal | Avoids risks associated with large-scale neutralization reactions. |
| Disposal Method for Residuals | Chemical Neutralization | Renders the chemical non-reactive and safer for final disposal. |
| Neutralizing Agent | Saturated Sodium Bicarbonate or Lime Slurry | Weak bases that control the reaction rate and are readily available. |
| Molar Ratio of Base to Sulfonyl Chloride | 5-10 Molar Equivalents | Ensures complete neutralization of the reactive sulfonyl chloride.[4] |
| Reaction Temperature | Ice Bath (0-5 °C) | Manages the exothermic nature of the hydrolysis/neutralization reaction. |
| Final pH of Neutralized Solution | 7-9 | Confirms that the corrosive and reactive chemical has been fully neutralized.[4] |
Logical Workflow for Disposal Decision
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
